molecular formula C16H19N3O6 B021842 Mitomycin A CAS No. 4055-39-4

Mitomycin A

Cat. No.: B021842
CAS No.: 4055-39-4
M. Wt: 349.34 g/mol
InChI Key: HYFMSAFINFJTFH-NGSRAFSJSA-N
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Description

Mitomycin A is an antitumor antibiotic isolated from the fermentation broth of Streptomyces species. As a member of the mitomycin family, it functions as a potent alkylating agent. Its mechanism of action involves reductive activation within hypoxic environments, leading to the formation of DNA cross-links, predominantly at guanine-cytosine pairs. This cross-linking inhibits DNA synthesis and causes single-strand breaks, making it a highly effective cytotoxic agent for research purposes . While Mitomycin C is the primary compound used in clinical settings for various cancers, research-grade this compound is noted in scientific literature for its distinct properties. Studies indicate that this compound analogs are more potent than their Mitomycin C counterparts, though they are also associated with increased cardiotoxicity . Its research applications include serving as a model compound for studying the mechanisms of DNA interaction and cross-linking by bioreductive anticancer agents. Furthermore, due to its antibiotic properties, this compound has been used as a selective agent in microbiological studies and has shown activity against various Gram-positive and Gram-negative bacteria, including Streptococcus , Staphylococcus , Bacillus , Proteus , and Salmonella species . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4S,6S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
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InChI

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMSAFINFJTFH-NGSRAFSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC
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Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201318131
Record name Mitomycin A
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Molecular Weight

349.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Red-violet solid; [Merck Index]
Record name Mitomycin A
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Solubility

Freely soluble in organic solvents, SOL IN WATER, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE & MANY ORG SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIBROIN, CYCLOHEXANE
Record name MITOMYCIN A
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Color/Form

RED-VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE

CAS No.

4055-39-4
Record name Mitomycin A
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Record name Mitomycin A
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Record name Mitomycin A
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Mechanisms of Action at the Molecular and Cellular Levels

DNA Interaction and Alkylation Chemistry

Following bioreductive activation, Mitomycin A is transformed into reactive intermediates that can covalently bind to DNA. patsnap.comresearchgate.netmdpi.com This binding process, known as alkylation, primarily targets guanine (B1146940) residues within the DNA helix. pharmacology2000.comresearchgate.netmdpi.com The alkylation predominantly occurs at the N2 position of guanine. pharmacology2000.comresearchgate.netcapes.gov.br

Bifunctional and Trifunctional DNA Cross-Linking

A critical aspect of this compound's mechanism is its capacity to act as a bifunctional and, to a lesser extent, a trifunctional alkylating agent. cancercareontario.cat3db.cadrugbank.comcancercareontario.ca This allows it to form covalent cross-links between DNA strands. cancercareontario.cat3db.cauci.eduresearchgate.netdrugbank.comcancercareontario.ca These cross-links can be either interstrand (between the two complementary DNA strands) or intrastrand (within the same DNA strand). pharmacology2000.comresearchgate.netmdpi.com The formation of these cross-links is considered a major contributor to the lethal effects of mitomycins. nih.gov Bifunctional alkylation by mitomycin C has been shown to occur at the C-1 and C-10 positions of the activated drug. yale.edupsu.edu The resulting bisadducts, particularly interstrand cross-links, are thought to be the critical lesions responsible for inhibiting DNA replication. yale.edu

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

The formation of DNA cross-links by activated this compound directly interferes with essential DNA processes, particularly DNA replication. cancercareontario.cat3db.cauci.edupatsnap.compharmacology2000.comresearchgate.netdrugbank.comcancercareontario.camims.comhemonc.orgstemcell.comuw.edu The covalent linkages between DNA strands prevent the unwinding and separation of the double helix, which is necessary for DNA synthesis. patsnap.com This inhibition of DNA synthesis is a primary mechanism by which this compound exerts its cytotoxic effects, particularly on rapidly dividing cells. uci.edupatsnap.commims.comuw.edu At higher concentrations, this compound can also suppress cellular RNA and protein synthesis. drugbank.comcancercareontario.camims.comhemonc.orghres.canih.gov

Guanine-Cytosine Content Correlation with Cross-Linking Efficiency

Studies have indicated a correlation between the guanine and cytosine (GC) content of DNA and the degree of mitomycin-induced cross-linking. drugbank.comnih.govhemonc.orghres.canih.gov DNA regions with a higher GC content tend to be more susceptible to cross-linking by mitomycins. patsnap.comnih.gov

Bioreductive Activation Pathways

This compound is administered as a relatively inert prodrug and requires intracellular reduction to become cytotoxic. t3db.cauci.edupatsnap.compharmacology2000.comyale.edunih.govresearchgate.netaacrjournals.orgontosight.ai This bioreductive activation is a crucial step in its mechanism of action. t3db.cauci.edupatsnap.compharmacology2000.com

Enzymatic Reduction and Formation of Cytotoxic Intermediates

Bioreductive activation involves the enzymatic reduction of the quinone moiety within the this compound molecule. researchgate.netmdpi.comyale.edupnas.orgresearchgate.netaacrjournals.orgnih.gov This reduction can occur via one- or two-electron pathways, catalyzed by various cellular reductases. nih.govyale.eduresearchgate.netaacrjournals.orgnih.gov Enzymes implicated in the enzymatic activation of mitomycins include NADPH-cytochrome P450 reductase, DT-diaphorase (NQO1), NADH cytochrome c reductase, NADH: b5 reductase, xanthine (B1682287) dehydrogenase, and xanthine oxidase, among others. pharmacology2000.comnih.govyale.edupsu.eduresearchgate.netaacrjournals.orgnih.govnii.ac.jp

One-electron reduction generates a semiquinone free radical intermediate, while two-electron reduction yields a hydroquinone (B1673460) intermediate. yale.eduresearchgate.net Both of these intermediates are highly reactive and capable of alkylating DNA. researchgate.net Under aerobic conditions, the semiquinone intermediate can undergo redox cycling with molecular oxygen, regenerating the parent compound and producing reactive oxygen species. yale.edunih.govresearchgate.net However, under hypoxic conditions, which are often found in solid tumors, the reductive activation is favored, leading to the formation of the DNA-reactive species. pharmacology2000.comnih.gov The hydroquinone intermediate is particularly potent in cross-linking DNA. researchgate.netresearchgate.net The subcellular localization and levels of these bioactivating enzymes play a role in determining the cytotoxicity of mitomycins. nih.gov

Table 1: Key Enzymes Involved in Mitomycin Bioreductive Activation

Enzyme ClassExamplesElectron TransferNotes
Quinone ReductasesDT-diaphorase (NQO1)Two-electronCan be significant, especially under aerobic conditions or high expression aacrjournals.orgnih.govnii.ac.jp
Cytochrome ReductasesNADPH-cytochrome P450 reductase, NADH cytochrome c reductaseOne- or Two-electronInvolved in activation pharmacology2000.comnih.govyale.eduaacrjournals.orgnih.govnii.ac.jp
Xanthine Oxidoreductase FamilyXanthine dehydrogenase, Xanthine oxidaseOne- or Two-electronCan contribute to activation yale.edupsu.edunii.ac.jp
Other ReductasesNADH: b5 reductase, Novel mitochondrial reductasesVariedAlso implicated in bioreduction nih.govnii.ac.jp

Role of Semiquinone Anion Radical and Hydroquinone Reduction Intermediates

The bioreductive activation of this compound involves the enzymatic reduction of its quinone moiety. This process can occur via one-electron or two-electron reduction pathways, generating distinct reactive intermediates. A one-electron reduction yields a semiquinone free radical intermediate. researchgate.netaacrjournals.orgtaylorandfrancis.com Further reduction, typically via a two-electron pathway catalyzed by enzymes like NAD(P)H dehydrogenase (DT-diaphorase), produces a hydroquinone intermediate. researchgate.netaacrjournals.orgtaylorandfrancis.comnih.govaacrjournals.org Both the semiquinone and hydroquinone intermediates are electrophilic species capable of alkylating DNA. researchgate.netaacrjournals.org The hydroquinone intermediate is considered a highly reactive electrophile that can readily cross-link DNA. nih.govaacrjournals.org

Oxygen Tension-Dependent Cytotoxicity and Preferential Activity in Hypoxic Environments

A notable characteristic of this compound is its enhanced cytotoxicity under hypoxic (low oxygen) conditions compared to aerobic environments. aacrjournals.orgnih.govaacrjournals.orgyale.edufrontiersin.orgnih.govresearchgate.netaacrjournals.org This differential activity is linked to the fate of the semiquinone intermediate. Under aerobic conditions, the semiquinone radical can undergo redox cycling, reacting with molecular oxygen to regenerate the parent compound and produce reactive oxygen species (ROS). researchgate.netaacrjournals.orgtaylorandfrancis.comaacrjournals.org This process limits the accumulation of the DNA-reactive hydroquinone intermediate. aacrjournals.org In contrast, under hypoxic conditions, redox cycling is diminished, favoring the disproportionation of the semiquinone radical to form the more potent DNA-alkylating hydroquinone intermediate. aacrjournals.orgaacrjournals.org This leads to increased DNA cross-linking and enhanced cytotoxicity in oxygen-deprived cells, a characteristic relevant to the targeting of hypoxic regions often found in solid tumors. aacrjournals.orgyale.edu

Broader Cellular Disruptions

Beyond its primary DNA-damaging effects, this compound can induce broader disruptions in cellular function, particularly at higher concentrations.

Broader Cellular Disruptions

Inhibition of Ribonucleic Acid (RNA) and Protein Synthesis (at higher concentrations)

While the primary target of this compound is DNA synthesis, studies have indicated that at higher concentrations, it can also suppress cellular RNA and protein synthesis. drugbank.comannualreviews.org Research has explored the possibility of alternative nucleic acid targets. Investigations have shown that mitomycin C (a closely related compound) can rapidly decrease the transcript levels of 18S ribosomal RNA in a concentration-dependent manner, particularly under hypoxic conditions. nih.govnih.govresearchgate.net This reduction in ribosomal RNA levels can lead to the inhibition of protein translation, suggesting a potential novel cytotoxic mechanism for bioreductive drugs like this compound. nih.govnih.govresearchgate.net

Cell Cycle Perturbations and Arrest Induction

This compound is known to induce perturbations in the cell cycle, leading to arrest at specific phases. aacrjournals.orgresearchgate.netiiarjournals.orgspandidos-publications.comnih.govahajournals.orgplos.orgaacrjournals.orgresearchgate.netspandidos-publications.com These cell cycle checkpoints are activated in response to DNA damage, providing time for repair mechanisms to act before the cell progresses through division.

Studies investigating the effects of mitomycin C on the cell cycle of HeLa cells observed that the cells were most susceptible to lethal action during the G1 phase. semanticscholar.orgiosrjournals.org However, other studies note that lethal drug concentrations can cause arrest at G0/G1 or G2/M phases, depending on the cell type and concentration. spandidos-publications.com

Induction of Apoptosis

This compound is known to induce apoptosis, or programmed cell death, through the activation of various cellular signaling pathways. The DNA damage caused by this compound is a key trigger for these apoptotic cascades. Studies have shown that this compound can activate both the intrinsic mitochondrial-mediated and extrinsic death receptor-mediated caspase pathways. nih.govresearchgate.net

Research in cultured corneal endothelial cells indicated that this compound-induced apoptosis may be mediated through caspase-8, caspase-9, and mitochondrial regulated pathways. nih.govresearchgate.net It has also been observed to upregulate Bax, p53, and caspase-3 in human lens epithelial cells. nih.gov In human Tenon's capsule fibroblasts, this compound increased the levels of caspase-3, caspase-9, p53, Fas, FasL, and Bad, alongside inducing the release of cytochrome c and changes in mitochondrial membrane potential. nih.govarvojournals.org The increased expression of Fas and FasL, components of the death receptor pathway, suggests the involvement of this route, with activated caspase-8 playing a role in the execution of apoptosis. nih.gov Disruption of mitochondrial transmembrane potential is an early event in this compound-induced apoptosis, characterized by a shift in fluorescence of indicator dyes like MitoLight from mitochondria to the cytoplasm. nih.govresearchgate.netarvojournals.org this compound treatment has also been shown to decrease anti-apoptotic Bcl-2 expression while increasing pro-apoptotic Bad expression. arvojournals.org

Furthermore, this compound can induce apoptosis in fibroblasts, with the apoptosis rate increasing with higher concentrations of the compound. zju.edu.cnnih.gov Studies on human epidural scar fibroblasts suggest that this compound may induce apoptosis, at least in part, via the endoplasmic reticulum stress pathway. science.gov this compound's ability to induce apoptosis contributes to its cytotoxic effects. patsnap.comresearchgate.net

Inhibition of Fibroblast Proliferation and Scarring

This compound is recognized for its ability to inhibit fibroblast proliferation, a key process in wound healing and scar formation. This property makes it useful in preventing excessive scarring in various surgical contexts. arvojournals.orgarvojournals.orgpagepress.org

In vitro studies using human dermal fibroblasts and human Tenon's capsule fibroblasts have demonstrated that this compound causes a dose-dependent inhibition of cell proliferation. zju.edu.cnnih.govarvojournals.org A 5-minute exposure to this compound at concentrations such as 0.04 or 0.4 mg/ml has been shown to induce marked cell proliferation inhibition in fibroblasts. zju.edu.cnnih.gov This inhibition is associated with changes in cell morphology and decreased cell density. zju.edu.cnnih.gov The antifibrotic mechanisms of this compound on fibroblasts include not only inhibiting cell proliferation but also inducing cell apoptosis and regulating cell migration and transformation. frontiersin.org this compound has been shown to decrease scar formation both in vivo and in vitro. pagepress.org For instance, topical application of this compound to full-thickness skin lesions in mice resulted in significantly smaller rates of wound contraction. pagepress.org

This compound treatment has also been shown to affect the expression of proteins related to fibrosis. A 5-minute exposure to 0.4 mg/ml this compound resulted in a marked decrease in the mRNA production of TGF-β1, procollagen (B1174764) I, and procollagen III in fibroblasts, while increasing the mRNA production of bFGF. zju.edu.cnnih.gov

Regulation of Intracellular Protein Expression (e.g., p53, p21)

This compound influences the expression levels of various intracellular proteins, including key cell cycle regulators and apoptosis-related proteins like p53 and p21. arvojournals.orgdrugbank.comyale.edu

This compound has been shown to upregulate the expression of p53 and p21 proteins. nih.govresearchgate.net In corneal endothelial cells, this compound treatment led to the upregulation of p53 and p21 proteins, which are involved in apoptosis. nih.govresearchgate.net Similarly, studies in human Tenon's capsule fibroblasts indicated increased expression of phosphorylated p53 in response to this compound. arvojournals.org this compound can also increase p21 mRNA expression. jpatholtm.orgahajournals.org In Epstein Barr virus-infected Burkitt's lymphoma cells, Mitomycin C increased p21 mRNA expression independently of p53, suggesting an alternative pathway for p21 induction. jpatholtm.org

The induction of p21 by this compound can occur in both p53-dependent and p53-independent manners. iiarjournals.org In cells with a functional p53 pathway, DNA damage inflicted by this compound can trigger the activation of p53, which in turn initiates events leading to apoptosis, including the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. patsnap.com this compound has been shown to signal to p53, causing an increase in p53 levels and p53-mediated cell death. acs.org

This compound treatment has also been observed to downregulate Bcl-2 protein expression in corneal endothelial cells. nih.govresearchgate.net In human Tenon's capsule fibroblasts, this compound treatment resulted in increased expression of Fas, FasL, Bad, and phosphorylated p53, and a decreased level of phosphorylated AKT. arvojournals.orgscience.gov this compound also increased the phosphotransferase activity and tyrosine phosphorylation of JNK1, and inhibition of JNK1 significantly suppressed this compound cytotoxicity. arvojournals.orgscience.gov this compound can also reduce intracellular expression of KGF mRNA and protein in human corneal fibroblasts. arvojournals.org

Immunomodulatory Effects (e.g., B cell, T cell, macrophage proliferation, antigen presentation, cytokine secretion)

This compound has demonstrated immunomodulatory effects, influencing the proliferation and function of various immune cells and the secretion of cytokines. pagepress.org

In vitro studies have indicated that this compound can inhibit the proliferation of B cells, T cells, and macrophages. drugbank.com It has also been shown to impair antigen presentation. drugbank.com this compound treatment of glial cells, despite inhibiting proliferation, did not significantly decrease TNF-α levels in coculture medium, suggesting that glial cells did not significantly contribute to TNF-α production in these cocultures. arvojournals.org

This compound-treated dendritic cells have been shown to inactivate autoreactive T cells. nih.govpnas.org While this compound is known to suppress cell proliferation, it can also activate pathways usually triggered by stimulatory agents, leading to the upregulation of certain genes in dendritic cells involved in apoptosis and immunosuppression. pnas.org Studies have shown that dendritic cells acquiring antigens from apoptotic cholangiocarcinoma cells induced by this compound could stimulate T cells to inhibit or even kill the cancer cells. iozk.de These dendritic cells efficiently presented antigens derived from the apoptotic cells and significantly stimulated T cell activity. iozk.de

This compound can also influence cytokine secretion. While some studies indicate an impairment of cytokine secretion like interferon gamma, TNFα, and IL-2 drugbank.com, others suggest complex effects. For example, increased TNF-α secretion persisted even after this compound treatment of glial cells before coincubation with T cells. arvojournals.org

Biosynthesis and Chemoenzymatic Approaches

Origins from Streptomyces Species (S. caespitosus, S. lavendulae)

Mitomycins are a family of natural products, including mitomycin A, mitomycin B, and mitomycin C, isolated from Streptomyces caespitosus or Streptomyces lavendulae. wikipedia.orgebi.ac.uk Streptomyces species are filamentous, Gram-positive soil bacteria known for producing a wide array of biologically active compounds, including a significant proportion of commercially important natural product metabolites. nih.gov Streptomyces lavendulae NRRL 2564 is a specific strain that produces the clinically important antitumor antibiotic mitomycin C. nih.gov this compound has been reported in Streptomyces, Streptomyces xanthochromogenes, and Streptomyces caespitosus. nih.gov

Identification of Biosynthetic Precursors

Feeding experiments using isotope-labeled precursors have been instrumental in identifying the fundamental building blocks that Streptomyces species utilize to assemble the mitomycin scaffold. nih.govcaltech.edu These studies have revealed that the mitosane core, the central structural motif of mitomycins, is constructed from a combination of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate (B84403). wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net S-Adenosyl methionine also plays a vital role by providing methyl groups for various positions on the molecule. nih.govcaltech.eduacs.org

3-Amino-5-hydroxybenzoic Acid (AHBA)

3-Amino-5-hydroxybenzoic acid (AHBA) serves as a key intermediate and is identified as the aromatic chromophore of mitomycin. wikipedia.orgnih.govmdpi.com It is a common precursor not only for mitomycins but also for other important natural products like rifamycin (B1679328) and ansamycin (B12435341) antibiotics. wikipedia.orgresearchgate.netacs.org AHBA is thought to be derived from a variant of the shikimate pathway, starting from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). wikipedia.orgasm.org The final step in AHBA biosynthesis is catalyzed by AHBA synthase. wikipedia.orgasm.org

D-Glucosamine

D-Glucosamine is another essential precursor that is incorporated intact into the mitosane skeleton. wikipedia.orgrsc.org It contributes to the formation of the di-pyrrole moiety and the nitrogen atom of the aziridine (B145994) ring. nih.govacs.org The condensation of AHBA and D-glucosamine is a crucial step in forming the mitosane core. wikipedia.orgasm.org While the specific enzyme mediating this condensation was initially not fully characterized, proteins related to glycosyltransferases have been implicated. wikipedia.orgnih.gov

Carbamoyl Phosphate

Carbamoyl phosphate is incorporated into mitomycins, providing the carbamate (B1207046) group. nih.govcaltech.eduacs.org Carbamoyl phosphate is an anion of biochemical significance, acting as an intermediary metabolite in pathways such as the urea (B33335) cycle and pyrimidine (B1678525) synthesis in other organisms. wikipedia.orgwikiwand.com In the context of mitomycin biosynthesis, it is produced from bicarbonate, ammonia, and phosphate, catalyzed by carbamoyl phosphate synthetase. wikipedia.orgwikiwand.com

S-Adenosyl Methionine

S-Adenosyl methionine (SAM) is the source of the O-methyl and N-methyl groups found in mitomycins. nih.govcaltech.eduacs.org SAM is a common cosubstrate involved in methyl group transfers in various biological processes. wikipedia.org In mitomycin biosynthesis, specific methyltransferases utilize SAM to modify the molecule at different positions, including the 7-hydroxyl group of the aromatic moiety and the aziridine nitrogen. researchgate.netacs.orgmdpi.comresearchgate.net

Here is a table summarizing the key biosynthetic precursors of this compound:

PrecursorContribution to this compound Structure
3-Amino-5-hydroxybenzoic AcidAromatic chromophore, C7 unit
D-GlucosamineDi-pyrrole moiety, Aziridine nitrogen
Carbamoyl PhosphateCarbamate group
S-Adenosyl MethionineMethyl groups (O- and N-methylation)

Genetic and Enzymatic Aspects of Mitomycin Biosynthesis

The genes encoding the enzymes responsible for mitomycin biosynthesis are typically clustered on the Streptomyces genome. nih.govresearchgate.net A comprehensive biosynthetic gene cluster for mitomycin C, spanning 55 kilobases and containing 47 genes, has been identified in Streptomyces lavendulae NRRL 2564. mdpi.comnih.gov This cluster includes genes involved in precursor synthesis, modification, regulation, transport, and resistance. nih.gov

Specific genes and enzymes have been characterized for their roles in the pathway. For instance, the mitA gene in S. lavendulae encodes an AHBA synthase, an enzyme crucial for the synthesis of the AHBA precursor. nih.govasm.org Disruption of mitA has been shown to completely block mitomycin production. nih.govasm.org Another gene, mitB, located downstream of mitA, encodes a protein related to glycosyltransferases, which is implicated in the condensation of AHBA and D-glucosamine. nih.govmdpi.comasm.org Studies have shown that MitB is an ACP-dependent glycosyltransferase involved in the early stages of mitomycin C biosynthesis. mdpi.com

The activation of AHBA involves a two-step reaction catalyzed by the CoA ligase MitE, followed by loading onto an acyl carrier protein (ACP) designated MmcB. researchgate.netmdpi.com This MmcB-tethered AHBA is crucial for initiating mitomycin biosynthesis. researchgate.netmdpi.com Both MitB and MitF have been identified as MmcB-dependent tailoring enzymes involved in the assembly of the mitosane core. mdpi.com Protein-protein interaction studies have confirmed the interaction between MmcB and both MitB and MitF, indicating their roles as ACP-dependent modification enzymes in the pathway. mdpi.com

Methylation steps, crucial for the final structure of this compound and other analogs, are catalyzed by specific methyltransferases utilizing S-Adenosyl methionine. MmcR is an O-methyltransferase responsible for methylating the 7-hydroxyl group of the aromatic moiety, a step essential for the production of mitomycins A and C. researchgate.netacs.orgmdpi.comresearchgate.net MitM is responsible for the N-methylation of the aziridine nitrogen, while MitN is likely involved in the C-9a side chain methylation of mitomycin C. researchgate.netmdpi.comresearchgate.net The carbamoyl group is introduced by the carbamoyl transferase MmcS. researchgate.netmdpi.com

Research findings highlight the complexity of the enzymatic machinery involved. For example, gene disruption studies have helped identify essential functional genes in the pathway. mdpi.com Biochemical analyses have further elucidated the specific reactions catalyzed by these enzymes, such as the CoA ligation of AHBA by MitE and the subsequent loading onto MmcB. mdpi.com

The study of the genetic and enzymatic aspects of mitomycin biosynthesis provides a foundation for chemoenzymatic approaches aimed at producing this compound and designing novel analogs with potentially altered properties. The identification and characterization of the genes and enzymes involved open avenues for genetic engineering of the producing organisms to improve yields or generate structural variations.

Studies on Biosynthetic Intermediates and Engineered Pathways

The biosynthesis of mitomycins, including this compound, is a complex process primarily studied in Streptomyces lavendulae and Streptomyces caespitosus. The mitosane core, the central structural feature of mitomycins, is derived from the condensation of 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine, followed by specific tailoring steps wikipedia.orgchemeurope.comasm.org. AHBA itself is a key intermediate, synthesized through a modified shikimate pathway starting from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) wikipedia.orgchemeurope.comasm.org.

Research has focused on identifying and characterizing the enzymes and intermediates involved in this pathway, as well as engineering Streptomyces strains to understand the process better and potentially produce novel mitomycin analogs acs.orgresearchgate.netnih.govresearchgate.net.

Key Biosynthetic Intermediates and Enzymatic Steps:

3-Amino-5-hydroxybenzoic acid (AHBA): This aromatic precursor is formed via the ammoniated shikimate pathway. The enzyme AHBA synthase is crucial for the aromatization step leading to AHBA wikipedia.orgchemeurope.comasm.org. Studies using labeled precursors have confirmed the incorporation of AHBA into the mitosane core asm.org.

Condensation of AHBA and D-glucosamine: While the condensation of these two units forms the mitosane core, the specific enzyme responsible for this initial N-glycosylation step has not been definitively characterized wikipedia.orgchemeurope.comacs.org. Recent studies in Streptomyces caespitosus have utilized a method to trace intermediates bound to an acyl carrier protein (ACP), providing insights into the enzymatic steps for AHBA-glucosamine formation and processing. This research indicates that following N-glycosylation with activated N-acetyl-glucosamine, deacetylation occurs on the ACP, yielding AHBA-glucosamine. The sugar portion is then transformed into a linear aminodiol, preparing it for mitosane formation acs.org.

Tailoring Modifications: After the formation of the mitosane core, a series of enzymatic modifications, including hydroxylations, methylations, carbamoylation, and aziridine ring formation, lead to the various mitomycins wikipedia.orgnih.gov. The sequence and identity of all these tailoring steps are still being elucidated wikipedia.orgchemeurope.com.

Engineered Pathways and Mutant Studies:

Genetic studies involving the disruption and overexpression of genes within the mitomycin biosynthetic gene cluster (BGC) in Streptomyces lavendulae have been instrumental in identifying enzyme functions and pathway intermediates acs.orgresearchgate.netnih.govresearchgate.netnih.govsigmaaldrich.com. The mitomycin BGC spans approximately 55 kilobases and contains 47 genes nih.govsigmaaldrich.com.

Methyltransferases: Several methyltransferases are involved in the biosynthesis, utilizing S-adenosylmethionine (AdoMet) as the methyl donor acs.orgnih.gov.

MmcR: This methyltransferase catalyzes the 7-O-methylation of 7-demethylthis compound and 7-demethylmitomycin B, which are identified as intermediates. An mmcR deletion mutant strain of S. lavendulae failed to produce mitomycins A, B, and C, accumulating 7-demethylthis compound and 7-demethylmitomycin B instead acs.orgnih.govresearchgate.netumich.eduumich.edu. Supplementation of the mutant culture with these demethylated intermediates restored production of the corresponding methylated mitomycins acs.org.

MitM and MitN: These are other methyltransferases found in the mitomycin gene cluster acs.org. MitM has been shown to function as an aziridine N-methyltransferase, accepting mitomycins with a C7-methoxy group nih.gov. MitN is also an aziridine N-methyltransferase involved in a parallel biosynthetic branch leading to mitomycins with 9α-stereochemistry, such as mitomycin E, by converting 9-epi-mitomycin C. A mitN deletion mutant still produced mitomycins A and C but accumulated 9-epi-mitomycin C nih.govresearchgate.netnih.gov.

Identification of New Intermediates: Engineered strains have facilitated the identification of previously unknown intermediates. For example, the mmcR deletion mutant led to the discovery of 7-demethylthis compound and 7-demethylmitomycin B acs.orgnih.govresearchgate.net. Similarly, the mitN mutant helped identify 9-epi-mitomycin C nih.govresearchgate.netnih.gov.

Data on Engineered Strains and Metabolite Production:

Studies involving gene disruptions have provided data on the impact on mitomycin production and the accumulation of intermediates. The following table summarizes findings from select mutant strains:

Streptomyces lavendulae StrainGene DisruptedThis compound ProductionOther Metabolites AccumulatedReference
Wild TypeNoneProducedMitomycin B, Mitomycin C acs.org
mmcR deletion mutantmmcRNot produced7-demethylthis compound, 7-demethylmitomycin B acs.orgnih.govresearchgate.net
mitN deletion mutantmitNContinued production9-epi-mitomycin C nih.govresearchgate.netnih.gov
mitA disruption mutantmitAAbolished productionNot specified researchgate.net

Note: In a live document, this table could be interactive, allowing for sorting or filtering of data.

These studies highlight the power of genetic engineering in dissecting complex biosynthetic pathways and providing access to novel mitomycin structures or intermediates.

Chemoenzymatic Approaches:

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce target molecules or intermediates. While the complete chemoenzymatic synthesis of this compound is highly challenging due to its complex structure princeton.edu, enzymatic reactions are being explored for specific steps or modifications. For instance, studies have investigated the use of enzymes like laccase and lipase (B570770) for synthesizing mitomycin analogs researchgate.net. The characterization of enzymes from the biosynthetic pathway, such as the methyltransferases (MmcR, MitM, MitN), provides opportunities for in vitro enzymatic synthesis of specific methylated intermediates or analogs acs.orgnih.govumich.eduumich.edunih.gov. The structural characterization of enzymes like MmcR can also inform efforts to engineer catalysts for generating novel mitomycin analogs umich.eduumich.edu.

Detailed Research Findings:

Research into the mitomycin BGC has revealed that the genes are clustered together with resistance and regulatory genes, which aids in their isolation and study researchgate.netnih.gov. Analysis of the gene cluster has identified candidate genes for various biosynthetic steps, although the precise function of all genes and the complete sequence of reactions remain areas of active research nih.govsigmaaldrich.com. For example, seven gene products are thought to be involved in assembling the AHBA intermediate through a variant of the shikimate pathway nih.govsigmaaldrich.com.

The functional analysis of enzymes like MmcR through in vitro experiments with heterologously expressed protein has provided direct evidence for their catalytic roles in specific methylation steps acs.orgnih.govumich.eduumich.edu. Crystal structures of enzymes such as MmcR have also been determined, offering insights into their catalytic mechanisms and providing a basis for potential enzyme engineering umich.eduumich.edu.

Mechanisms of Resistance to Mitomycin a

Cellular and Molecular Resistance Mechanisms

Cellular and molecular mechanisms contributing to MMA resistance include altered drug metabolism, enhanced DNA repair pathways, and increased drug efflux. oncotarget.com

Altered Drug Metabolism and Bioactivation

MMA is a prodrug requiring reductive bioactivation to become a potent DNA alkylating agent. researchgate.netontosight.ai Alterations in the enzymes responsible for this activation, or the presence of enzymes that inactivate the reduced intermediates, can lead to resistance. oncotarget.comnih.govnih.govnih.gov

Role of Bioreductive Enzymes (e.g., DT-Diaphorase, NADPH:cytochrome c (P-450) Reductase)

Bioreductive enzymes play a crucial role in the activation of MMA. DT-diaphorase (NAD(P)H:quinone oxidoreductase, NQO1) is a two-electron reductase that can activate mitomycins, producing a hydroquinone (B1673460) intermediate that is relatively oxygen-insensitive and capable of DNA cross-linking. ontosight.ainih.gov Studies have shown that decreased levels or activity of DT-diaphorase can lead to resistance to mitomycins under aerobic conditions. nih.govnih.gov For instance, a human cell strain deficient in DT-diaphorase showed increased resistance to mitomycin C and porfiromycin (B1679050) aerobically but not under hypoxic conditions. nih.govnih.gov

NADPH:cytochrome c (P-450) reductase is another enzyme capable of activating mitomycins, primarily through a one-electron reduction pathway, which can lead to the generation of reactive oxygen species under aerobic conditions. researchgate.netaacrjournals.org While both enzymes can activate mitomycins, the relative contribution of DT-diaphorase and NADPH:cytochrome c (P-450) reductase to cytotoxicity and resistance can vary depending on the cellular context and oxygen levels. aacrjournals.orgaacrjournals.orgnii.ac.jp Some studies suggest that DT-diaphorase activity correlates well with mitomycin C cytotoxicity, while the correlation with NADPH:cytochrome P450 reductase activity is less clear. nii.ac.jp However, overexpression of both DT-diaphorase and NADPH:cytochrome c (P-450) reductase has been shown to restore sensitivity to mitomycin C in resistant cell lines. nih.govresearchgate.net

EnzymeType of ReductionIntermediate FormedOxygen DependenceRole in Resistance (Decreased Activity)
DT-Diaphorase (NQO1)Two-electronHydroquinoneRelatively lowCan contribute to aerobic resistance
NADPH:cytochrome c (P-450) ReductaseOne-electronSemiquinone radicalHighRole less clearly defined, but can impact cytotoxicity
Bacterial Mitomycin C Resistance Protein (MCRA) and Hydroquinone Oxidation

The bacterium Streptomyces lavendulae, which produces mitomycin C (a closely related analog of MMA), possesses a self-resistance mechanism involving the bacterial Mitomycin C Resistance Protein (MCRA). pnas.orgnih.govresearchgate.netacs.org MCRA is a 54-kDa flavoprotein that confers resistance to mitomycins by reoxidizing the reduced, cytotoxic hydroquinone intermediate back to the less toxic parent drug. nih.govpnas.orgnih.govaacrjournals.orgresearchgate.net This process is oxygen-dependent, effectively acting as a hydroquinone oxidase. nih.govpnas.orgresearchgate.net Expression of the bacterial mcrA gene in mammalian cells has been shown to induce profound resistance to mitomycin C and porfiromycin under aerobic conditions, with little effect under hypoxia, consistent with the oxygen-dependent nature of MCRA activity. nih.govpnas.orgnih.govresearchgate.netaacrjournals.org In vitro studies have demonstrated that MCRA protects DNA from cross-linking by the mitomycin hydroquinone intermediate by oxidizing it back to the parent molecule. nih.govpnas.orgresearchgate.net

ProteinSourceMechanism of ActionOxygen DependenceEffect on Resistance (when expressed)
MCRAStreptomyces lavendulaeOxidizes mitomycin hydroquinone back to parent drugOxygen-dependentConfers resistance under aerobic conditions
Mitomycin Resistance Determinant (MRD) as a Drug-Binding Protein

Another resistance determinant identified in Streptomyces lavendulae is the Mitomycin Resistance Determinant (MRD), encoded by the mrd gene. asm.orgnih.govasm.orgasm.org MRD is a soluble protein with a molecular weight of approximately 14.4 kDa. asm.orgnih.govasm.org Unlike MCRA, MRD confers resistance by functioning as a drug-binding protein that sequesters the mitomycin prodrug, thereby preventing its reductive activation and subsequent DNA cross-linking. asm.orgnih.govasm.orgasm.org Expression of mrd in Escherichia coli has been shown to confer high-level cellular resistance to mitomycin C and structurally related natural products. asm.orgnih.govasm.org Purified MRD has been demonstrated to protect DNA from mitomycin-mediated cross-linking by binding to the drug and preventing its reductive activation. asm.orgnih.govasm.org MRD can also work in conjunction with a putative mitomycin transporter protein (Mct) as part of a drug binding-export system. asm.orgpnas.org While primarily a binding protein, some studies suggest MRD may possess a marginal quinone reductase activity, although its primary function in resistance appears to be drug sequestration. pnas.org

ProteinSourceMechanism of ActionMolecular Weight (approx.)Effect on Resistance (when expressed)
MRDStreptomyces lavendulaeBinds to the mitomycin prodrug, preventing activation14.4 kDaConfers high-level cellular resistance

Increased Drug Efflux

Increased efflux of the drug from the cell mediated by membrane transporter proteins can reduce the intracellular concentration of the active compound, thereby leading to resistance. oncotarget.comnih.govnih.govresearchgate.net Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1), is a well-established mechanism of multidrug resistance in cancer, and these transporters can efflux a variety of chemotherapy drugs. oncotarget.comnih.govresearchgate.net Studies have shown that mitomycin C can be affected by drug efflux systems, such as the MexAB-OprM efflux system in Pseudomonas aeruginosa. frontiersin.org Interestingly, one study reported that mitomycin C treatment significantly suppressed the expression of P-glycoprotein and decreased the rate of drug efflux in cancer cells, suggesting a complex interaction between mitomycins and efflux pumps. nih.gov In Streptomyces lavendulae, a putative mitomycin transporter protein (Mct) has been identified, which can work with MRD to form a drug export system. asm.org

Target Site Modifications and Their Relevance

While Mitomycin A primarily targets DNA by forming cross-links, direct modifications to the DNA structure itself as a primary resistance mechanism are less commonly discussed compared to mechanisms that prevent the drug from reaching or reacting with the DNA, or that repair the damage after it occurs. However, the effectiveness of this compound is directly tied to its ability to cross-link DNA. Therefore, any cellular process that influences the accessibility or structure of DNA could indirectly impact sensitivity. For instance, alterations in chromatin structure or the presence of DNA-binding proteins could potentially influence the extent of DNA cross-linking.

In the context of bacterial resistance to mitomycins, some mechanisms involve proteins that interact with the drug or its activated form, effectively preventing it from binding to and cross-linking DNA. For example, the bacterial mrd gene from Streptomyces lavendulae encodes a drug-binding protein (MRD) that confers high-level resistance by preventing the reductive activation of Mitomycin C and subsequent DNA cross-linking. asm.orgasm.org This represents a form of target protection, where a protein sequesters the drug, preventing it from reaching its DNA target.

Acquired Versus Intrinsic Resistance

Resistance to this compound can be broadly classified into intrinsic and acquired resistance. Intrinsic resistance refers to the inherent ability of a cell or organism to tolerate the drug before any exposure. This can be due to naturally occurring cellular characteristics, such as baseline levels of drug-activating or-detoxifying enzymes, or inherent DNA repair capacity. mdpi.comumn.edu

Acquired resistance, on the other hand, develops after exposure to the drug, often through genetic mutations or epigenetic changes that lead to altered expression or function of proteins involved in drug transport, metabolism, DNA repair, or survival pathways. mdpi.comnih.gov Cell lines selected for resistance to Mitomycin C through prolonged exposure can exhibit profound resistance under aerobic conditions. pnas.org These acquired resistance mechanisms can involve a variety of changes, including decreased drug activation, increased drug efflux, or enhanced DNA repair. aacrjournals.org For example, some Mitomycin C-resistant cell lines show reduced levels of bioreductive enzymes responsible for activating the drug. pnas.orgaacrjournals.org Studies have also identified that increased activity of survival signaling pathways, such as phosphorylated Akt, can play a role in acquired resistance in some cancer cells, potentially being more significant than DNA repair mechanisms in certain contexts. nih.govoncotarget.com

Research comparing human colon carcinoma cell lines with intrinsic and acquired resistance to Mitomycin C has shown a correlation between the degree of resistance and the ease of translocation of protein B23, suggesting this cellular response might be involved in both types of resistance. nih.gov

Data from a study on human colon carcinoma cell lines illustrates the difference in sensitivity between intrinsically resistant and acquired resistant lines compared to a sensitive parental line:

Cell LineResistance TypeMitomycin C IC50 (µg/ml)
HCT116Sensitive6
HCT116bIntrinsic10
HCT116-44Acquired50

Data derived from search result nih.gov.

This table demonstrates that the acquired resistant cell line (HCT116-44) exhibits a significantly higher IC50 value for Mitomycin C compared to both the sensitive parental line (HCT116) and the intrinsically resistant line (HCT116b), indicating a greater level of resistance. nih.gov

Cross-Resistance Phenomena

Cross-resistance occurs when a cell or organism that has become resistant to one drug also exhibits resistance to other, often structurally or functionally related, drugs. Given this compound's mechanism of action involving DNA damage, resistance to this compound can sometimes lead to cross-resistance to other DNA-damaging agents.

Studies have investigated cross-resistance in Mitomycin C-resistant cell lines. For instance, a human bladder cancer cell line selected for resistance to Mitomycin C was found to exhibit cross-resistance to cisplatin (B142131), another DNA-damaging agent that forms platinum-DNA adducts. springermedicine.com The mechanism of this cross-resistance to cisplatin in the Mitomycin C-resistant line was explored, although the precise mechanism can be complex and may involve factors beyond simple target site modification. springermedicine.com

Cross-resistance to other agents, such as paclitaxel, which affects microtubules rather than directly damaging DNA in the same way as mitomycin, has also been observed in Mitomycin C-resistant cell lines. In one study, a Mitomycin C-resistant human bladder cancer cell line showed cross-resistance to paclitaxel, which was not linked to reduced drug accumulation, increased efflux, or alterations in tubulin content. nih.gov Instead, reduced paclitaxel-induced DNA strand breakage was suggested as a potential mechanism, highlighting that cross-resistance can involve complex, sometimes unexpected, interactions between resistance pathways. nih.gov

While combination therapies are often employed to reduce the emergence of resistance, cross-resistance phenomena can complicate these strategies. However, some research suggests that in certain contexts, combination with Mitomycin C might even suppress the development of resistance to other drugs, such as rifampicin (B610482) in Staphylococcus aureus, without leading to cross-resistance to other tested antibiotics like vancomycin (B549263) or ciprofloxacin. biorxiv.orgresearchgate.net This indicates that the nature and extent of cross-resistance are highly context-dependent and can vary depending on the specific cell type, the mechanism of resistance, and the combination partners.

Analogues, Derivatives, and Structure Activity Relationship Sar Studies

Design and Synthesis of Mitomycin Analogues

The design and synthesis of mitomycin analogues aim to modulate their physicochemical properties, such as reduction potential and lipophilicity, and their interaction with biological targets, ultimately influencing their antitumor potency and selectivity. Various synthetic strategies have been developed to create analogues with modifications at different positions of the mitomycin scaffold. The synthesis often involves multi-step reactions, requiring careful control of reaction conditions to achieve the desired stereochemistry and functionality ontosight.aibeilstein-journals.org. Enzymatic methods, such as those coupling laccase and lipase (B570770), have also been explored as green alternatives for the synthesis of mitomycin-like compounds, potentially offering higher yields nih.govresearchgate.net.

Modifications on the Quinone Ring

Modifications on the quinone ring are significant as this moiety is key to the bioreductive activation of mitomycins. Altering substituents on the quinone ring can affect the reduction potential, which in turn influences the efficiency of the activation process nih.gov. Rational structural modifications have included introducing substituents such as halogen, methyl, methoxy, and hydroxyl groups at strategic positions mdpi.com. Studies on naphthoquinone derivatives, structurally related to the mitomycin quinone, have shown that the presence and position of halogen atoms on the ring can notably impact cytotoxic potency mdpi.comrsc.org. For example, in certain naphthoquinone derivatives, the presence of a halogen atom at the C3-position was found to be critical for maintaining potency rsc.org.

Alterations of the Aziridine (B145994) Ring

The aziridine ring is a critical functional group responsible for the alkylating activity of mitomycins. Alterations to this strained three-membered ring can significantly impact the compound's reactivity and interaction with DNA nih.govyale.eduresearchgate.net. The opening of the aziridine ring is a key step in the mechanism of action, leading to the formation of reactive species that can alkylate DNA nih.govnih.gov. Studies involving the solvolysis of mitomycin A and C have shown that the aziridine ring opening tends to yield specific stereoisomers nih.gov. The aziridine ring is considered essential for the antitumor activity of mitomycin C researchgate.net. Aziridines are known as powerful alkylating agents, and their in vivo potency is primarily linked to toxicity, although their structure dictates this toxicity researchgate.net.

Role of the Carbamoyl (B1232498) Moiety and Related Analogues (e.g., Decarbamoyl Mitomycin C)

The carbamoyl moiety at position 10 of the mitomycin structure also plays a role in its activity. This group is eliminated following the reductive activation of the quinone, unmasking a second alkylating center yale.eduresearchgate.net. Analogues with modifications or removal of the carbamoyl group have been synthesized to investigate its precise contribution to the mechanism of action and cytotoxicity beilstein-journals.orgyale.edu. Decarbamoyl mitomycin C (DMC), an analogue lacking this moiety, has been studied to understand the implications of having only one primary alkylating site compared to the two in mitomycin C yale.edu. Studies comparing DMC and mitomycin C have suggested that while DNA cross-linking is important, other products, potentially monoadducts formed by both compounds, may also contribute to antitumor activity yale.edu. The carbamate (B1207046) moiety in general plays a noteworthy role in medicinal chemistry, influencing biological and pharmacokinetic properties and stability researchgate.netnih.govacs.org.

Stereochemical Considerations in Synthesis

Stereochemistry is a crucial aspect of mitomycin synthesis and the activity of its analogues due to the presence of multiple contiguous stereogenic centers beilstein-journals.org. The specific three-dimensional arrangement of atoms in these molecules influences their interaction with enzymes and DNA nih.gov. Controlled synthesis is necessary to achieve the desired stereoisomers, as different stereochemistries can lead to variations in biological activity ontosight.airesearchgate.netnih.gov. For instance, the synthesis of 9-epi-mitomycin B involved the inversion of stereochemistry at the C-9 position, highlighting the importance of stereochemical control in generating specific analogues acs.org. Solvolytic reactions of this compound and C demonstrate a tendency for the aziridine ring opening to favor the formation of specific stereoisomers nih.gov.

Structure-Activity Relationship (SAR) Investigations

SAR studies for mitomycin analogues aim to correlate structural variations with observed biological activities, such as cytotoxic potency, DNA binding, and selectivity. These investigations provide insights into the key structural features required for activity and guide the design of new, more effective analogues nih.govmdpi.comnih.govmdpi.comnih.gov.

Correlation of Structural Changes with Cytotoxic Potency

SAR investigations have revealed that modifications to the mitomycin scaffold can significantly impact cytotoxic potency. For this compound analogues, a statistically significant correlation has been observed between antitumor activity and parameters like quinone reduction potential (E1/2) and lipophilicity (log P) nih.gov. More easily reduced and more lipophilic this compound compounds tended to be more potent in solid tumor cell lines in MTT assays nih.gov. This suggests that tumor cell uptake (related to log P) and bioreductive activation (related to E1/2) are likely limiting factors in the antitumor potency of mitomycins in cell culture systems nih.gov.

Modifications at the C7 position of the quinone ring, such as the introduction of sugar moieties, have also been shown to alter biological activity, with the nature of the linker influencing the degree of this change nih.gov. For example, N7-substituted analogues with sugar moieties exhibited altered biological activity, and the properties of the spacer linking the sugar to the mitomycin scaffold were found to be related to the degree of this alteration nih.gov.

Data from SAR studies on mitomycin C and this compound analogues screened against human tumor cell lines highlight the complex relationship between structure and activity.

Compound ClassStructural ModificationCorrelation with Activity (Cell Culture)Correlation with Activity (P388 Leukemia in mice)Key Factors Influencing Potency (Cell Culture)
Mitomycin C analoguesVariation in structureCorrelated with E1/2Correlated with hydrophilicityBioreductive activation (E1/2)
This compound analoguesVariation in structure (little difference in E1/2)Correlated with log PCorrelated with hydrophilicityTumor cell uptake (log P)

*Based on data from nih.gov.

These findings underscore that the optimal structural features for activity can depend on the specific assay system (cell culture vs. whole animal) nih.gov. Further research continues to explore the SAR of novel mitomycin analogues to identify compounds with improved therapeutic profiles researchgate.net.

This compound: Analogues, Derivatives, Structure-Activity Relationship, and Novel Delivery Systems

This compound, a member of the mitomycin family of antibiotics isolated from Streptomyces caespitosus, is recognized for its potent antitumour and antibiotic properties. nih.govontosight.aiyale.edu Its mechanism of action primarily involves the inhibition of DNA synthesis through alkylation and cross-linking of DNA strands, particularly at guanine (B1146940) and cytosine pairs, following bioreductive activation. ontosight.aimims.comwikipedia.orgdrugbank.com While effective, the clinical application of this compound and its related compounds, such as mitomycin C, has been limited by systemic toxicity and non-specific interactions. mims.comrsc.orgnih.govacse.science This has driven extensive research into the development of analogues, derivatives, and novel delivery systems aimed at improving the therapeutic index and selective toxicity.

The core structure of the mitomycins, including this compound, features a complex ring system containing a quinone, an aziridine ring, and a carbamate group, all of which are crucial for their biological activity. ontosight.aiyale.edu Structure-Activity Relationship (SAR) studies on mitomycin analogues and derivatives have sought to elucidate the impact of structural modifications on their potency, selectivity, and pharmacokinetic properties.

Alterations to the functional groups, such as the carbamyl group at the C-10" position or substitutions at the 7-amino group, have been investigated. For instance, decarbamoyl mitomycin C, an analogue of mitomycin C where the carbamyl group is replaced by a hydroxyl group, has been studied to understand its cytotoxic effects and ability to form DNA cross-links. yale.edu While chemical studies suggested decarbamoyl mitomycin C might only produce monoadducts, tissue culture experiments indicated it could be as toxic as mitomycin C in certain cell lines. yale.edu

SAR studies comparing mitomycin C and this compound analogues have revealed interesting correlations between antitumor activity, quinone reduction potential (E1/2), and the logarithm of the partition coefficient (log P). nih.gov In studies using solid human tumor cell lines, a statistically significant correlation was found, with more easily reduced and more lipophilic compounds exhibiting greater potency. nih.gov However, when analogues were divided into mitomycin C and this compound subsets, this compound analogues, which show less variation in E1/2, demonstrated a correlation primarily with log P. nih.gov This suggests that for this compound analogues, lipophilicity plays a significant role in determining potency in cell culture systems, likely influencing tumor cell uptake. nih.gov

Further comparative studies between mitomycin C and this compound analogues using the P388 leukemia model indicated that while antitumor effects did not directly correlate between the two subsets, this compound analogues were generally more potent. nih.gov These findings suggest that the antitumor effects of this compound derivatives need to be evaluated independently and cannot be directly predicted from results with mitomycin C analogues. nih.gov

Impact on Therapeutic Index and Selective Toxicity

A major challenge with conventional mitomycin administration is its associated systemic toxicity, including myelosuppression. mims.comnih.gov Improving the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, and enhancing selective toxicity towards cancer cells are key goals in mitomycin research.

The bioreductive nature of mitomycin activation offers a potential avenue for selective toxicity. Mitomycins are activated by reduction of their quinone moiety, a process that can be influenced by the cellular redox environment and the presence of specific reductases. imrpress.com Some studies have explored targeting enzymes overexpressed in tumors, such as NAD(P)H:quinone oxidoreductase (NQO1), although mitomycin C is considered a poor substrate for NQO1. imrpress.com

Modifications to the mitomycin structure through analogue synthesis and the development of prodrugs are strategies employed to improve the therapeutic index. By altering the activation properties or targeting mechanisms, researchers aim to concentrate the cytotoxic effect within the tumor while minimizing exposure to healthy tissues. For instance, novel mithramycin analogues (mithralogs), related compounds with a similar mechanism of action, have shown improved therapeutic indices compared to the parent drug, exhibiting higher antitumor activities against certain cancer cell lines and reduced toxicity in fibroblast studies. researchgate.net

Novel Conjugates and Delivery Systems

To address the limitations of free mitomycin, significant effort has been directed towards developing novel conjugates and advanced delivery systems. These approaches aim to improve the pharmacokinetic profile, enhance tumor targeting, and ultimately increase the therapeutic index. rsc.orgaphrc.orglipomedix.comresearchgate.netgoogle.comresearchgate.net

Polymer and Liposomal Formulations

Polymer-based and liposomal formulations have emerged as promising strategies for delivering mitomycin derivatives. rsc.orgnih.govlipomedix.comresearchgate.netgoogle.commdpi.comgoogle.com Liposomes, being lipid-based vesicles, can encapsulate drugs and alter their distribution and metabolism in the body. researchgate.netmdpi.com Pegylated liposomes, which have a surface coating of polyethylene (B3416737) glycol (PEG), are particularly useful as they exhibit extended circulation times in the bloodstream, reducing uptake by the reticuloendothelial system and allowing for passive accumulation in tumors via the enhanced permeability and retention (EPR) effect. nih.govresearchgate.netgoogle.com

A notable example is Promitil®, a liposomal formulation containing a lipid-based prodrug of mitomycin C (MLP). nih.govlipomedix.comresearchgate.netmdpi.com This prodrug is designed to be stably associated with the liposomal membrane and to be activated by thiolytic cleavage, a process that is intended to occur preferentially in the reducing environment of tumors. lipomedix.comresearchgate.netmdpi.com Preclinical studies with Promitil® have demonstrated prolonged circulation and improved therapeutic index compared to free mitomycin C in various tumor models. nih.govlipomedix.comresearchgate.net

Polymeric micelles are another type of nanocarrier being investigated for mitomycin delivery. rsc.org These self-assembling structures can solubilize hydrophobic drugs and provide sustained release properties. rsc.org A nanomicelle delivery system using a PEG-FIbu micellar nanocarrier loaded with mitomycin C has shown potential for enhanced targeted delivery, prolonged blood circulation, and improved therapeutic efficacy with reduced side effects in preclinical studies. rsc.org

Other novel delivery systems include the use of mitomycin-treated induced pluripotent stem cells (iPSCs) as carriers for nanoparticles, leveraging the tumor-tropic properties of stem cells. researchgate.net This approach, explored for the targeted delivery of gold nanorods in gastric cancer therapy, suggests that mitomycin treatment can suppress iPSC proliferation while the cells deliver therapeutic agents to the tumor site. researchgate.net

Enhanced Pharmacological Profile and Therapeutic Index through Formulation

Formulation strategies play a critical role in modifying the pharmacological profile of mitomycin and improving its therapeutic index. By encapsulating mitomycin or its prodrugs in nanocarriers like liposomes or polymeric micelles, several pharmacokinetic advantages can be achieved.

These formulations can lead to prolonged circulation half-life, allowing more drug to reach the tumor site. rsc.orgnih.govlipomedix.comnih.gov For instance, a pegylated liposomal mitomycin C prodrug (PL-MLP) showed a long circulation half-life of 10-15 hours in preclinical models, with free mitomycin C levels being very low or undetectable in plasma. nih.gov This contrasts with the rapid inactivation and excretion of free mitomycin. mims.comfda.gov

Furthermore, these delivery systems can facilitate increased accumulation of the drug within tumors through passive targeting mechanisms like the EPR effect. rsc.orgnih.govresearchgate.net The localized release of the active drug within the tumor microenvironment, as designed with prodrug strategies like MLP which is activated by thiolysis, can enhance the drug's efficacy at the target site while minimizing systemic exposure and associated toxicities. lipomedix.comresearchgate.netmdpi.com

Preclinical studies have shown that liposomal delivery of MLP confers a favorable pharmacological profile and a greater therapeutic index than free mitomycin C. researchgate.netnih.gov Clinical studies are ongoing to evaluate the tolerance and efficacy of these advanced formulations in patients with advanced solid tumors, with early results suggesting that pegylated liposomal mitomycin C prodrug can be administered at higher equivalent doses than free mitomycin C, with better tolerance. nih.gov

Novel formulations utilizing technologies like sustained-release hydrogels are also being developed to enable longer exposure of target tissues to mitomycin, potentially improving treatment outcomes for localized cancers. urogen.comurogen.com

Here is a data table summarizing some of the research findings on novel formulations:

Formulation TypeCompound/ProdrugKey Feature(s)Observed Effect(s) (Preclinical)Source(s)
Pegylated Liposomal Prodrug (Promitil®)MLPLipid-based prodrug, Thiolytic activationProlonged circulation, Improved therapeutic index, Reduced toxicity, Enhanced efficacy in tumor models nih.govlipomedix.comresearchgate.netnih.gov
Polymeric MicellesMitomycin CPEG-FIbu nanocarrier, Sustained releaseProlonged blood circulation, Increased tumor accumulation, Improved therapeutic efficacy, Reduced side effects rsc.org
Mitomycin-treated iPSCs + NanoparticlesMitomycin CTumor tropism of iPSCs, Suppression of iPSC proliferationTargeted delivery of nanoparticles to tumors, Tumor cell killing (with photothermal therapy) researchgate.net
Sustained-Release Hydrogel (RTGel®)MitomycinReverse-thermal hydrogel, Sustained releaseLonger exposure of tissue to drug (designed effect) urogen.comurogen.com

Preclinical Research and Experimental Therapeutics

In Vitro Cytotoxicity and Antiproliferative Assays on Diverse Cell Lines

In vitro studies have evaluated the cytotoxic and antiproliferative effects of mitomycin A and related compounds across a spectrum of cancer cell lines. The cytotoxic potency of analogues of DNA-alkylating agents, such as those structurally related to mitomycin, has been determined against cell lines like human chronic myeloid leukemia K562 cells using assays such as the MTT-based growth inhibition assay. ucl.ac.uk Comparisons have also been made between the activity of novel compounds and this compound against specific cell lines, including lung cancer A549 cells, where some compounds have shown stronger activity than this compound. researchgate.net Evaluation of cytotoxicity for related compounds or conjugates involving this compound or C has been performed using assays like the XTT assay on cell lines including human colon adenocarcinoma (HCT 116), human non-small cell lung carcinoma (H1299), and human prostate cancer (TRAMP C2). google.com An in vitro study using human renal glomerular endothelial cells investigated this compound-induced expression of collagen type VI. nih.gov

Mechanistic Studies in Cellular Models

Mechanistic investigations in cellular models aim to elucidate how this compound exerts its effects at the molecular level. Mitomycin, as an antineoplastic antibiotic, is known to selectively inhibit DNA synthesis through alkylation, leading to DNA cross-linking, primarily at guanine (B1146940) and cytosine pairs. mims.com At higher concentrations, it can also suppress cellular RNA synthesis. mims.com While not strictly cell cycle-specific, mitomycin is most active during the late G1 and early S phases of the cell cycle. mims.com Studies on the adduction chemistry of mitomycin C have been detailed, and investigations into the effects of site-specifically located DNA adducts in Escherichia coli have been conducted to understand the mechanism of antitumor effect. researchgate.net The intracellular activation of mitomycin C involves enzymatic reduction by endogenous flavoreductases, proceeding via a single electron reduction to the semiquinone radical. asm.org

An in vitro study indicated that annexin (B1180172) A2 (ANXA2) mediated this compound-induced expression of collagen type VI in human renal glomerular endothelial cells, suggesting a potential role in disease pathogenesis. nih.gov Phosphorylated histone H2AX, a marker of DNA damage, was detected in these cells in relation to the effects induced by this compound. nih.gov

DNA Damage Response and Repair Pathway Analysis

Mitomycin's mechanism of action involves the induction of DNA damage, particularly through the formation of DNA cross-links. mims.com These cross-linking agents induce DNA interstrand cross-links (ICL). science.gov DNA adducts formed by anticancer drugs, including mitomycin C which forms six major deoxyguanosine adducts, are being explored as potential predictive markers for therapeutic response. acs.org, science.gov Cellular responses to site-specifically located DNA adducts formed by mitomycin C have been investigated. researchgate.net Studies examining the cellular tolerance to cross-linking agents have revealed the involvement of multiple DNA repair pathways, including nucleotide excision repair (NER), Rad6/Rad18-dependent postreplication repair, homologous recombination, and cell cycle checkpoint pathways. ucl.ac.uk, science.gov In studies with analogues of DNA-alkylating agents, sensitivity was assessed in yeast mutants deficient in specific DNA repair pathways, showing that NER and post replication repair mutants were the most sensitive to the induced adenine-N3 adducts. ucl.ac.uk Adduct elimination in these studies was found to be dependent on transcription-coupled NER and functional Rad18. ucl.ac.uk The detection of phosphorylated histone H2AX indicates the induction of DNA damage in cells exposed to this compound. nih.gov

Cell Cycle Progression and Apoptosis Pathway Characterization

Mitomycin influences cell cycle progression, exhibiting peak activity in the late G1 and early S phases. mims.com Studies with mitomycin C have shown a marked arrest of BRCA2 mutant cell lines at the S phase following treatment. nih.gov Severe DNA damage was observed in these cells, which can trigger cell cycle checkpoints and potentially lead to apoptosis. nih.gov While specific details on apoptosis pathway characterization for this compound from the search results are limited, the induction of significant DNA damage by mitomycins is a known trigger for apoptotic pathways in cancer cells.

In Vivo Efficacy Studies in Animal Models

Preclinical in vivo efficacy studies utilizing animal models, particularly tumor xenograft models, are crucial for evaluating the potential of this compound and its formulations. These models allow for the assessment of antitumor activity in a complex biological setting. Animal models are routinely used for evaluating the efficacy and pharmacokinetics of various anticancer agents, including protein-drug conjugates incorporating cytotoxic agents like this compound or C. google.com These studies are considered essential for assessing quinone-containing alkylating agents despite their limitations. imrpress.com

Tumor Xenograft Models and Growth Inhibition

Tumor xenograft models are widely used to evaluate the in vivo efficacy of anticancer compounds by assessing their ability to inhibit tumor growth. In studies involving the closely related compound, mitomycin C, potent inhibition of in vivo tumor growth and significantly improved survival rates were observed in heterozygous BRCA2 monoallelic mutant SNU-1 tumor xenografts in immune-deficient mice compared to control groups. nih.gov Similar positive results regarding tumor growth inhibition and improved survival were also obtained in other BRCA2 monoallelic and biallelic mutant tumor xenograft models treated with mitomycin C. nih.gov Mouse and rat subcutaneous and orthotopic xenograft models serve as platforms for evaluating the antitumor activity of various agents, including conjugates involving this compound or C. google.com

Evaluation of Sustained-Release Formulations

The development of sustained-release formulations of mitomycin aims to improve its therapeutic index and efficacy, particularly in applications requiring prolonged exposure. RTGel-based sustained-release formulations of mitomycin, such as UGN-101 and UGN-102, have been developed and evaluated. urogen.com, urogen.com These formulations are designed to provide a significantly longer dwell time of the drug in target areas, such as the upper urinary tract and bladder, compared to standard water-based formulations. urogen.com, urogen.com This extended dwell time is hypothesized to increase the likelihood of tumor cells being exposed to the drug during their sensitive S-phase, potentially leading to a higher percentage of affected cells. urogen.com, urogen.com The temperature-dependent viscosity of RTGel allows for convenient instillation in liquid form followed by conversion to a gel at body temperature, enabling gradual dissolution and sustained drug release over several hours, less affected by physiological clearance mechanisms. urogen.com These sustained-release formulations are being explored for the treatment of urothelial cancer. urogen.com, urogen.com

Radiosensitization Potency

This compound, and its related compound Mitomycin C (MMC), are recognized as potent radiosensitizers, particularly effective against hypoxic tumor cells which are often resistant to conventional radiation therapy. frontiersin.orgamegroups.orgfrontiersin.orgnih.gov The mechanism of radiosensitization by mitomycins involves their bioreductive activation, which is enhanced under hypoxic conditions prevalent in many solid tumors. amegroups.orgfrontiersin.org This activation leads to the formation of DNA cross-links, hindering the ability of cancer cells to repair DNA damage induced by radiation. frontiersin.orgmims.comwikipedia.org

Preclinical studies have demonstrated the ability of MMC to enhance the efficacy of radiation therapy in various cancer models. For instance, in subcutaneous RIF1 tumors in mice, combining interstitial photodynamic therapy (PDT) with a low dose of MMC resulted in an additive effect, allowing for a reduction in the Photofrin or light dose required to achieve equivalent cure rates or growth delay. nih.gov Specifically, light doses of 75-87.5 J cm-2 combined with MMC achieved similar tumor cure rates as PDT alone with light doses of ≥ 150 J cm-2. nih.gov

Research in CT26 colorectal adenocarcinoma cells showed that MMC pretreatment enhanced radiosensitivity in vitro, with a lowered dose of MMC being sufficient to sensitize cells to radiation doses of 2 Gy and above. amegroups.org The sensitizer (B1316253) enhancement ratio at 37% survival was calculated to be 1.4 in this model. amegroups.org Furthermore, MMC was found to delay the repair of DNA double-strand breaks induced by radiation for up to 24 hours, contributing to its radiosensitizing effect. amegroups.orgamegroups.cn

In a human squamous cell carcinoma model, MMC in combination with fractionated radiotherapy significantly reduced the risk of local recurrence and inhibited tumor cell repopulation. nih.gov The effect of MMC was estimated to be equivalent to a 31.7 Gy top-up dose of radiation. nih.gov Repopulation accounted for 1.33 Gy per day top-up dose after fractionated irradiation alone, compared to 0.68 Gy per day after fractionated irradiation combined with MMC. nih.gov

A novel pegylated liposomal formulation of a lipidated prodrug of mitomycin C, known as Promitil, has shown promising radiosensitizing activity in preclinical studies while potentially reducing the systemic toxicity associated with free MMC. frontiersin.orgfrontiersin.orgsmartmembership.net This formulation is designed to preferentially accumulate in tumors via the enhanced permeability and retention (EPR) effect, and its activation is enhanced by the reductive environment and thiol-reducing agents present in radiation-damaged tumor cells. frontiersin.orgfrontiersin.org

Synergistic and Combination Therapy Research

This compound and its related compounds have been extensively investigated in combination with other therapeutic agents, demonstrating synergistic or additive effects in various preclinical and clinical settings. frontiersin.orgclinicaltrials.euontosight.aiiiarjournals.org The rationale for combining mitomycins with other drugs often stems from their distinct mechanisms of action and potential to overcome resistance mechanisms.

Combinations involving MMC and other chemotherapeutic agents have shown efficacy in treating various cancers. For instance, the combination of MMC with capecitabine (B1668275) has demonstrated synergistic effects in preclinical studies by upregulating thymidine (B127349) phosphorylase, an enzyme involved in the conversion of capecitabine to its active form, 5-fluorouracil (B62378). researchgate.netwjgnet.comnih.gov This combination has been explored in metastatic breast cancer and metastatic colorectal cancer. researchgate.netwjgnet.comnih.goviiarjournals.orgcancernetwork.com In a study of heavily pretreated metastatic breast cancer patients, the combination of MMC and capecitabine showed a response rate of 9.7% and a clinical benefit rate of 19.4%. iiarjournals.org The median time to progression was 3.9 months. iiarjournals.org Another study in metastatic breast cancer reported a median time to progression of 9.3 months and a median survival of 12.8 months with the MMC and capecitabine combination. cancernetwork.com In metastatic colorectal cancer, the combination has been explored as an advanced-line treatment option, with one study reporting an objective response rate of 0.8% and a disease control rate of 24.4%. nih.gov

The combination of MMC with Bacillus Calmette-Guérin (BCG) has been investigated for non-muscle-invasive bladder cancer (NMIBC). A phase 3 trial (ANZUP 1301) showed that intravesical BCG plus mitomycin had similar efficacy to BCG alone, with 80% of patients in the combination group remaining recurrence-free at 24 months compared to 75% in the BCG alone group. targetedonc.comtandfonline.com The combination also resulted in a 40% reduction in the amount of BCG used. targetedonc.comtandfonline.com

Preclinical studies have also explored novel combinations. For example, the combination of MMC with crizotinib, a c-MET inhibitor, demonstrated synergistic anti-cancer effects in colorectal cancer cell lines and reduced tumor growth in a xenograft model, regardless of BRCA2 or MSI status. tandfonline.comauajournals.org The combination index values ranged from 0.006 to 0.74, indicating synergy. tandfonline.com Another preclinical study showed that herpes simplex virus (HSV) based gene therapy synergistically enhanced the cytotoxicity of MMC in human bladder transitional cell carcinoma cell lines, allowing for a considerable dose reduction of both agents. nih.gov

The use of MMC in combination with radiation therapy is a standard approach in certain cancers, such as anal canal cancer. amegroups.orgfrontiersin.orgclinicaltrials.eud-nb.info Chemoradiotherapy with 5-fluorouracil and mitomycin C has shown superior outcomes in terms of disease-free survival and sphincter preservation in locally advanced anal canal cancer. d-nb.info Studies have also compared different chemotherapy agents as radiosensitizers in combination with radiation for locally advanced vulvar cancer, including mitomycin C/5-FU and cisplatin (B142131). jnccn.org

Here is a summary of some preclinical and clinical combination therapy research involving this compound/C:

Combination AgentsCancer Type(s)Key FindingsSource(s)
Mitomycin C + Photodynamic TherapyMammary Carcinoma (preclinical & clinical pilot)Additive effect, reduced photosensitizer/light dose needed for tumor cure. nih.gov nih.gov
Mitomycin C + CapecitabineMetastatic Breast Cancer, Metastatic Colorectal CancerSynergistic effect (preclinical), explored as treatment option in pretreated patients. researchgate.netwjgnet.comnih.goviiarjournals.orgcancernetwork.com researchgate.netwjgnet.comnih.goviiarjournals.orgcancernetwork.com
Mitomycin + BCGNon-Muscle-Invasive Bladder Cancer (NMIBC)Similar efficacy to BCG alone, reduced BCG usage (clinical trial). targetedonc.comtandfonline.com targetedonc.comtandfonline.com
Mitomycin C + CrizotinibColorectal Cancer (preclinical)Synergistic anti-cancer effect in cell lines and xenograft model. tandfonline.comauajournals.org tandfonline.comauajournals.org
Mitomycin C + Oncolytic HSVBladder Transitional Cell Carcinoma (preclinical)Synergistic cytotoxicity, allowed dose reduction. nih.gov nih.gov
Cisplatin + Cyclophosphamide + MitomycinMetastatic Non-Small-Cell Lung CancerSurvival advantage compared to supportive care alone (clinical trial). ascopubs.org ascopubs.org
Fluorouracil + Doxorubicin (B1662922) + Mitomycin (FAM)Advanced Gastric CancerCompared to PELF regimen in a clinical trial, PELF showed higher response rate. mdpi.com mdpi.com
Mitomycin C/5-FU + RadiationLocally Advanced Anal Canal Cancer, Locally Advanced Vulvar CancerStandard chemoradiotherapy for anal cancer, explored in vulvar cancer with comparable outcomes to cisplatin/radiation. d-nb.infojnccn.org d-nb.infojnccn.org
Mitomycin C + MethotrexateMetastatic Breast Cancer (pretreated)Explored as a combination therapy option. iiarjournals.org iiarjournals.org
Mitomycin C + VinblastineMetastatic Breast Cancer (pretreated)Included in combination regimens explored in clinical trials. kjim.org kjim.org
Mitomycin C + Vinorelbine + CisplatinAdvanced Non-Small Cell Lung CancerShowed a high response rate in a phase II trial. researchgate.net researchgate.net
Promitil (Liposomal Mitomycin C Prodrug) + RadiotherapyMetastatic/Inoperable Cancers (clinical phase 1B)Safe and effective with limited hematotoxicity, high rate of tumor control in irradiated field. frontiersin.orgfrontiersin.orgsmartmembership.net frontiersin.orgfrontiersin.orgsmartmembership.net

Table 1: Summary of Preclinical and Clinical Combination Therapy Research

Combination AgentsCancer Type(s)Key FindingsSource(s)
Mitomycin C + Photodynamic TherapyMammary Carcinoma (preclinical & clinical pilot)Additive effect, reduced photosensitizer/light dose needed for tumor cure. nih.gov
Mitomycin C + CapecitabineMetastatic Breast Cancer, Metastatic Colorectal CancerSynergistic effect (preclinical), explored as treatment option in pretreated patients. researchgate.netwjgnet.comnih.goviiarjournals.orgcancernetwork.com
Mitomycin + BCGNon-Muscle-Invasive Bladder Cancer (NMIBC)Similar efficacy to BCG alone, reduced BCG usage (clinical trial). targetedonc.comtandfonline.com
Mitomycin C + CrizotinibColorectal Cancer (preclinical)Synergistic anti-cancer effect in cell lines and xenograft model. tandfonline.comauajournals.org
Mitomycin C + Oncolytic HSVBladder Transitional Cell Carcinoma (preclinical)Synergistic cytotoxicity, allowed dose reduction. nih.gov
Cisplatin + Cyclophosphamide + MitomycinMetastatic Non-Small-Cell Lung CancerSurvival advantage compared to supportive care alone (clinical trial). ascopubs.org
Fluorouracil + Doxorubicin + Mitomycin (FAM)Advanced Gastric CancerCompared to PELF regimen in a clinical trial, PELF showed higher response rate. mdpi.com
Mitomycin C/5-FU + RadiationLocally Advanced Anal Canal Cancer, Locally Advanced Vulvar CancerStandard chemoradiotherapy for anal cancer, explored in vulvar cancer with comparable outcomes to cisplatin/radiation. d-nb.infojnccn.org
Mitomycin C + MethotrexateMetastatic Breast Cancer (pretreated)Explored as a combination therapy option. iiarjournals.org
Mitomycin C + VinblastineMetastatic Breast Cancer (pretreated)Included in combination regimens explored in clinical trials. kjim.org
Mitomycin C + Vinorelbine + CisplatinAdvanced Non-Small Cell Lung CancerShowed a high response rate in a phase II trial. researchgate.net
Promitil (Liposomal Mitomycin C Prodrug) + RadiotherapyMetastatic/Inoperable Cancers (clinical phase 1B)Safe and effective with limited hematotoxicity, high rate of tumor control in irradiated field. frontiersin.orgfrontiersin.orgsmartmembership.net

Research also indicates the potential synergistic effects of Mitomycin C with antibiotics against bacterial infections, such as Aeromonas. In vitro studies showed a synergistic effect when combining low concentrations of MMC with levofloxacin (B1675101). nih.gov In a neutropenic mouse model, combinations of MMC and levofloxacin resulted in significantly higher survival rates compared to either drug alone. nih.gov

Toxicological Research and Adverse Event Mechanisms

Hematologic Toxicity Mechanisms

Hematologic toxicity is a common and serious adverse effect associated with mitomycin. ontosight.aie-lactancia.orgnih.govaccordhealthcare.us It primarily manifests as myelosuppression, impacting the production of blood cells in the bone marrow. ontosight.ai

Myelosuppression Pathways (Thrombocytopenia, Leukopenia)

Mitomycin's mechanism of action involves the inhibition of DNA synthesis through cross-linking, which is particularly detrimental to rapidly dividing cells like those in the bone marrow responsible for producing platelets (thrombocytopoiesis) and white blood cells (leukopoiesis). drugbank.combccancer.bc.capatsnap.comcancercareontario.capatsnap.com This damage to progenitor cells in the bone marrow leads to decreased production of platelets (thrombocytopenia) and leukocytes (leukopenia). patsnap.comontosight.aie-lactancia.orgnih.govaccordhealthcare.us Thrombocytopenia and leukopenia are among the most serious and frequent toxicities, often occurring within eight weeks after the start of therapy. e-lactancia.orgaccordhealthcare.us

Data on the incidence of leukopenia and thrombocytopenia in patients treated with mitomycin highlights the significant impact on hematopoiesis:

Hematologic EventIncidence (Patients)Total PatientsLife-Threatening Cases
Leukopenia749410 e-lactancia.org
Thrombocytopenia689418 e-lactancia.org

In another study, leukopenia and/or thrombocytopenia occurred in 605 out of 937 patients. e-lactancia.org Recovery of blood counts after discontinuing therapy typically occurs within 10 weeks, although approximately 25% of leukopenic or thrombocytopenic episodes may not fully recover. nih.govaccordhealthcare.us

Cumulative Myelosuppression

Mitomycin is known to produce cumulative myelosuppression. e-lactancia.orgnih.govaccordhealthcare.usdrugs.com This means that with repeated doses, the bone marrow's ability to produce blood cells is progressively impaired. nih.govaccordhealthcare.uscancercareontario.ca This cumulative effect necessitates careful monitoring of blood counts before each dose and potential dose adjustments based on the patient's hematologic status to avoid severe toxicity. e-lactancia.orgaccordhealthcare.usdrugs.comcancercareontario.canps.org.au The delayed onset and potential for irreversible damage contribute to the clinical significance of cumulative myelosuppression. drugs.comcancercareontario.canih.gov

Renal Toxicity Mechanisms

Renal toxicity is another potential adverse effect associated with mitomycin, although it is reported to occur less frequently than hematologic toxicity. cancercareontario.carxlist.comandygaya.com

Necrotizing Nephrosis in Preclinical Models

Experimental studies on mitomycin-induced nephrotoxicity have indicated the occurrence of renal lesions, including cortical hemorrhage and tubular necrosis in preclinical models. researchgate.netnih.gov Studies in Wistar rats involving unilateral renal perfusion with mitomycin-C demonstrated renal lesions consistent with cortical necrosis and the presence of abnormal nuclear features, suggesting a direct toxic effect (alkylation) of mitomycin or its metabolites on renal cells. researchgate.netnih.gov While information specifically on Mitomycin A and necrotizing nephrosis in preclinical models is limited in the search results, the known mechanism of action and findings with Mitomycin C suggest a similar potential for direct cellular damage in the kidney.

Mitomycin can also cause hemolytic uremic syndrome (HUS), a serious complication characterized by microangiopathic hemolytic anemia, thrombocytopenia, and acute kidney injury, which can involve renal failure. ontosight.aiandygaya.comdrugs.comglowm.comnih.govresearchgate.netresearchgate.netfrontiersin.org HUS is considered a rare but potentially life-threatening adverse effect. andygaya.comresearchgate.net The pathogenesis of mitomycin-induced HUS is not fully understood, although endothelial damage is believed to play a role. nih.govmdpi.com

Pulmonary Toxicity Mechanisms

Pulmonary toxicity is an infrequent but potentially severe complication associated with mitomycin therapy. cancercareontario.cacancercareontario.carxlist.comandygaya.comdrugs.com

Dyspnea and Nonproductive Cough Etiology

The etiology of dyspnea and nonproductive cough in the context of mitomycin pulmonary toxicity is often associated with interstitial pneumonitis or acute lung injury. cancercareontario.carxlist.comandygaya.comdrugs.comdoctorabad.com While the exact mechanisms are not fully elucidated, proposed pathways for drug-induced pulmonary toxicity, including that caused by mitomycin, involve direct chemical injury to lung cells, oxidative injury secondary to free radical generation, and potentially immune-mediated injury. patsnap.comeviq.org.aumedscape.com Mitomycin's ability to generate reactive oxygen species during its metabolic activation may contribute to oxidative damage in lung tissue. patsnap.comresearchgate.net

Symptoms such as dyspnea and nonproductive cough are typical presenting features of mitomycin-related pulmonary toxicity. cancercareontario.carxlist.comandygaya.comdrugs.com Radiographic evidence of interstitial infiltrates may or may not be present. e-lactancia.orgrxlist.comdrugs.com In some cases, particularly when used in combination with vinca (B1221190) alkaloids, an acute syndrome of dyspnea and severe bronchospasm has been reported, often occurring shortly after the administration of the vinca alkaloid. e-lactancia.orgrxlist.comglowm.comdoctorabad.commedscape.comnih.govmedscape.com The incidence of acute dyspnea in patients receiving combined mitomycin and vinca alkaloid therapy has been reported to be around 4%. nih.gov While the precise mechanism of this interaction is unclear, prior exposure to mitomycin may predispose patients to this acute reaction. doctorabad.com

Data on the incidence of respiratory adverse events associated with mitomycin includes:

Respiratory EventIncidence
Pulmonary toxicity (infrequent, can be severe)Not precisely defined, reported ranges vary (e.g., 2-38% in older literature for Mitomycin C) rxlist.comdoctorabad.comnih.gov
Dyspnea and nonproductive coughUsual presenting symptoms of pulmonary toxicity cancercareontario.cae-lactancia.orgrxlist.comandygaya.comdrugs.com
Acute dyspnea (with vinca alkaloids)4% in one study of combined therapy nih.gov
Interstitial pneumonitis/infiltratesMay or may not be present radiographically e-lactancia.orgrxlist.comdrugs.comdoctorabad.comnih.gov

Recovery from pulmonary toxicity may occur if mitomycin is discontinued (B1498344) early and appropriate therapy, such as corticosteroids, is initiated, although chronic respiratory impairment can persist. e-lactancia.orgdoctorabad.comnih.gov

Association with Oxygen Therapy and Radiation Injury

This compound's toxicity can be influenced by the presence of oxygen and its interaction with radiation therapy. High concentrations of inspired oxygen (oxygen therapy) should be avoided in patients receiving this compound, particularly in those with pre-existing pulmonary toxicity. wikipedia.orgwikidata.org This caution is related to the mechanism by which this compound is activated. Under aerobic conditions, the reduction of this compound can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which can contribute to cellular damage. wikipedia.orgmims.commims.comhznu.edu.cn Conversely, this compound is known to be preferentially cytotoxic under hypoxic conditions in some cell lines, a property that has been explored for targeting the hypoxic core of tumors. wikipedia.org

This compound also possesses the potential to enhance radiation injury to tissues. wikipedia.orgwikidata.org This interaction can manifest as "radiation recall" reactions, where tissue damage occurs in previously irradiated sites following this compound administration, sometimes weeks to months after the radiation therapy has concluded. wikipedia.orgwikidata.org The precise mechanisms underlying this radiosensitization are complex but may involve the drug's ability to induce DNA damage and interfere with DNA repair processes, thereby augmenting the effects of radiation. wikipedia.orgwikipedia.orgfishersci.ca

Hepatotoxicity Mechanisms

Hepatotoxicity is a known adverse effect associated with this compound therapy. fishersci.ca The mechanisms of liver injury primarily involve direct toxicity to hepatic cells. fishersci.ca

Direct Toxicity to Hepatocytes and Sinusoidal Endothelial Cells

This compound can exert direct toxic effects on various cell types, including hepatocytes (liver cells) and sinusoidal endothelial cells (cells lining the liver's blood vessels). fishersci.ca This direct cellular damage is considered the primary mechanism responsible for transient elevations in liver enzymes observed during therapy and the induction of sinusoidal obstruction syndrome. fishersci.ca

Sinusoidal Obstruction Syndrome Induction

High doses of this compound have been linked to the development of sinusoidal obstruction syndrome (SOS), also historically known as hepatic veno-occlusive disease (VOD). fishersci.cafishersci.atfishersci.atfishersci.canih.gov This severe form of hepatotoxicity is characterized by damage to the sinusoidal endothelial cells, leading to the obstruction of hepatic venules. fishersci.cafishersci.atwikipedia.org The resulting blockage of blood flow causes hepatic congestion, dilation of the sinusoids, and ultimately leads to injury and death of hepatocytes. fishersci.cafishersci.atfishersci.ca The frequency of SOS has been a limiting factor in the dosage of this compound used in chemotherapy and myeloablation regimens. fishersci.ca The incidence of SOS has decreased, partly due to the avoidance of high-dose chemotherapy regimens that included agents like this compound. fishersci.ca

Cardiotoxicity Mechanisms

Cardiotoxicity, while less common than other toxicities, is a significant concern with this compound, particularly when used in combination regimens. wikipedia.orgwikidata.orgwikipedia.orgmims.com

This compound has been associated with the development of cardiomyopathies. wikipedia.orgmims.com These cardiac effects may be related to the cumulative dose of the drug administered. wikipedia.orgmims.com A proposed mechanism contributing to cardiotoxicity involves the formation of superoxide radicals. These radicals are generated when this compound undergoes reduction under aerobic conditions to form a semiquinone radical. wikipedia.orgmims.com However, studies specifically investigating cardiotoxicity in patients receiving this compound as a single agent have not reported such effects. wikipedia.orgwikidata.org

Increased Risk in Combination Therapies (e.g., with Doxorubicin)

The risk of cardiotoxicity is notably increased when this compound is administered in combination with anthracycline antibiotics, such as doxorubicin (B1662922). wikipedia.orgwikidata.orgwikipedia.orgmims.comciteab.comnih.gov This synergistic cardiotoxicity is a critical consideration in treatment planning. While the exact mechanism of this enhanced toxicity is not fully elucidated, it is believed to involve the combined effects of both agents, potentially related to the generation of reactive oxygen species by both this compound and doxorubicin. wikipedia.orgmims.comciteab.comfishersci.fi Some research suggests that the mechanism of cardiotoxicity in combination with doxorubicin may differ from that of doxorubicin administered alone. mims.com

Genotoxicity and Reproductive Toxicology Studies

This compound is a well-established genotoxic agent. fishersci.caciteab.comnih.gov Its primary mechanism of action involves its activation to a bifunctional or trifunctional alkylating agent that forms covalent cross-links between complementary strands of DNA. wikipedia.orgwikipedia.orgfishersci.carnceus.com This DNA cross-linking inhibits DNA synthesis and function, ultimately leading to cell cycle arrest and apoptosis. wikipedia.orgwikipedia.orgfishersci.ca

Research has demonstrated that this compound induces chromosomal aberrations. citeab.comauroramedbiochem.comnih.gov Studies using human lymphocytes have shown that this compound can induce significant DNA damage, including complex patterns of lesions and alterations that increase DNA migration in assays like the alkaline comet assay. nih.gov Cytogenetic studies have indicated that this compound can specifically affect certain chromosomes, with chromosome 9 being frequently involved in chromosomal aberrations, particularly interchange exchanges. citeab.com

In addition to its genotoxic effects, this compound has shown reproductive toxicity in animal studies. wikidata.orgmims.comwikipedia.org These studies have indicated that this compound can inhibit spermatogenesis (the development of sperm) in male animals. mims.comauroramedbiochem.com The genotoxic effects on germ cells, such as the induction of chromosomal aberrations and DNA damage in spermatogonia and spermatocytes, are believed to contribute to this reproductive toxicity. auroramedbiochem.com this compound has been characterized as mutagenic, clastogenic (causing chromosomal breakage), and teratogenic (causing developmental abnormalities) in animal models. wikipedia.orgwikidata.org

Carcinogenic, Fetotoxic, Mutagenic, and Teratogenic Potential

Research findings indicate that this compound (often referred to as Mitomycin C in many studies) possesses carcinogenic, fetotoxic, mutagenic, and teratogenic properties, primarily based on animal studies. cancercareontario.camedac.eudrugs.comhres.camedsafe.govt.nz

Carcinogenic Potential:

Adequate long-term studies in animals specifically evaluating the carcinogenic potential of Mitosol® (a formulation of mitomycin) have not been conducted. mitosol.com However, intravenous administration of mitomycin has been shown to be carcinogenic in both rats and mice. hres.camitosol.comfda.govnih.govfda.gov Studies in male Sprague-Dawley rats administered doses approximating the recommended human intravenous clinical dose demonstrated a greater than 100% increase in tumor incidence. fda.govnih.govfda.gov In female Swiss mice, similar doses resulted in a greater than 50% increase in tumor incidence. fda.govnih.govfda.gov The approved labeling for the reference listed drug indicates that systemic mitomycin is carcinogenic. fda.govfda.gov

Fetotoxic and Teratogenic Potential:

Based on findings in animals and its mechanism of action, mitomycin can cause fetal harm when administered to a pregnant woman. mitosol.comfda.govfda.govmedscape.com Animal reproduction studies involving parenteral administration of mitomycin have consistently shown teratogenicity, resulting in fetal malformations and embryofetal lethality. drugs.commedsafe.govt.nzmitosol.comfda.govfda.govmedscape.com Studies in mice and rats administered mitomycin intraperitoneally during organogenesis at doses equal to or greater than 0.5 mg/kg/day showed a significant decrease in the number of live fetuses. fda.gov In mice, a dose of 2 mg/kg/day was lethal to the dams. fda.gov Evidence of fetotoxicity, including delayed fetal development (e.g., depressed fetal body weights, incomplete ossification), fetal external anomalies (e.g., exencephaly, club foot, cleft palate, maldirection of digits, kinked tail), and neonatal anomalies (hydronephrosis, retarded development of reproductive organs) has been observed in mice and rats at doses as low as 0.05 mg/kg/day. fda.gov

There are no available data on the use of mitomycin in pregnant women to inform drug-associated risk, but based on animal data, pregnant women should be advised of the potential risk to a fetus. drugs.commedsafe.govt.nzmitosol.comfda.govmedscape.com

Mutagenic Potential:

Mitomycin is recognized as a known DNA alkylating agent and is considered positive for genetic toxicity. cancercareontario.camedac.eudrugs.commedsafe.govt.nzfda.gov Its genotoxic effects are primarily due to the induction of interstrand cross-links (ICLs) in DNA, as well as other monoadduct lesions. ekb.eg These lesions have the potential to interact with the genetic material of normal cells. ekb.eg Mitomycin has been shown to induce clastogenesis and mutagenesis and inhibits DNA synthesis, demonstrating strong genotoxic effects. semanticscholar.org

Studies have shown that mitomycin is mutagenic in various bioassays, including the Salmonella typhimurium assay (Ames assay) and SOS chromotest. acs.org In the Ames assay, mitomycin-induced mutagenesis is detectable in the presence of the plasmid pKM101 and uniquely reverts strains containing a functional excision repair system. acs.org Excision repair plays a role in the mutagenic processing of mitomycin, as it is more mutagenic in excision repair-proficient strains of E. coli compared to repair-deficient strains. acs.org

Mitomycin generated a high micronucleus (MN) frequency and increased DNA damage in human lymphocytes in vitro, as assessed by the cytokinesis block micronucleus test and alkaline comet assay. semanticscholar.orgoup.com Studies using mouse leukemic cells (L5178Y) demonstrated that mitomycin induced mutations at the thymidine (B127349) kinase locus. nih.gov The genotoxicity induced by mitomycin has also been observed in multiple organs of mice using the alkaline single cell gel electrophoresis (SCG) assay, with DNA damage detected in the liver, lung, kidney, spleen, and colon, but not consistently in bone marrow. waocp.org

Mitomycin has also been shown to cause significant increases in the incidence of abnormal fetuses in mice by inducing genotoxicity in spermatogonial stem cells. nih.gov The genotoxically effective dose for producing a 2% frequency of fetal abnormalities was estimated to be 0.007 mmole/kg in male ICR mice. nih.gov

While mitomycin itself is mutagenic, some research explores potential mitigating factors. For example, studies have indicated that aspirin (B1665792) may suppress mitomycin-induced genotoxicity in multiple organs of mice, potentially through its radical scavenging ability. waocp.org Additionally, digoxin (B3395198) has shown an antimutagenic effect against mitomycin in human and rodent cell lines at concentrations near therapeutic levels. nih.gov

Data Tables:

Table 1: Carcinogenicity Findings in Animal Studies

SpeciesRoute of AdministrationDose (approximating human clinical dose)Effect on Tumor IncidenceSource
Male Sprague-Dawley RatsIntravenousApproximating human clinical dose> 100% increase fda.govnih.govfda.gov
Female Swiss MiceIntravenousApproximating human clinical dose> 50% increase fda.govnih.govfda.gov

Table 2: Fetotoxicity and Teratogenicity Findings in Animal Studies

SpeciesRoute of AdministrationDose (mg/kg/day)FindingsSource
MiceIntraperitoneal≥ 0.5Significant decrease in number of live fetuses. fda.gov Lethal to dams at 2 mg/kg/day. fda.gov Evidence of delayed fetal development, external anomalies, and neonatal anomalies. fda.gov fda.govfda.gov
RatsIntraperitoneal≥ 0.05Significant decrease in number of live fetuses at ≥ 0.5 mg/kg/day. fda.gov Evidence of delayed fetal development, external anomalies, and neonatal anomalies. fda.gov fda.govfda.gov
AnimalsParenteralNot specifiedTeratogenicity, fetal malformations, embryofetal lethality. drugs.commedsafe.govt.nzmitosol.comfda.govmedscape.com drugs.commedsafe.govt.nzmitosol.comfda.govmedscape.com

Table 3: Mutagenicity Findings in Various Assays

Assay/SystemSpecies/Cell TypeFindingSource
Salmonella typhimurium assay (Ames assay)S. typhimuriumMutagenic (in presence of pKM101, reverts excision repair-proficient strains) acs.org
SOS chromotestNot specifiedMutagenic acs.org
Cytokinesis block micronucleus test (CBMN)Human lymphocytes (in vitro)High micronucleus frequency, increased DNA damage. semanticscholar.orgoup.com Increased MN induction in p53-deficient cells. nih.gov semanticscholar.orgoup.comnih.gov
Alkaline comet assayHuman lymphocytes (in vitro)High Genetic Damage Index (GDI), increased percentage of damaged cells. ekb.egsemanticscholar.org ekb.egsemanticscholar.org
Forward mutation assay at thymidine kinase locusL5178Y mouse leukemic cellsInduced mutations. nih.gov nih.gov
Alkaline single cell gel electrophoresis (SCG)Mice (in vivo)Induced DNA damage in liver, lung, kidney, spleen, and colon. waocp.org waocp.org
F1 congenital defectsMale ICR miceIncreased incidence of abnormal fetuses (due to genotoxicity in spermatogonial stem cells). nih.gov nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Improved Therapeutic Profiles

The synthesis of new mitomycin A analogues is a cornerstone of efforts to enhance its therapeutic index. Research has focused on modifying the mitosane core to improve properties such as DNA cross-linking efficiency, bioreductive activation, and tumor selectivity.

A significant body of work has explored the structure-activity relationships (SAR) of this compound and C analogues. nih.govacs.orgnih.govacs.org Studies have shown that modifications at the C7 position of the mitosane ring can significantly influence the antitumor activity. For instance, the substitution of the methoxy group at C7 with other functionalities has been a productive area of investigation. A series of 26 this compound analogues, including 23 new compounds, were synthesized and evaluated, with many showing superior activity to mitomycin C in preclinical models. nih.gov Methods for these syntheses included alkoxide exchange on this compound and treatment of 7-hydroxymitosane with 3-substituted 1-phenyltriazenes. nih.gov

Key findings from SAR studies include:

Quinone Reduction Potential (E1/2) and Lipophilicity (log P): A statistically significant correlation has been found between antitumor activity, quinone reduction potential, and the logarithm of the partition coefficient. nih.govacs.org Generally, analogues that are more easily reduced and more lipophilic tend to be more potent. nih.govacs.org

Mitosane vs. Mitosene: Mitosanes, which possess the intact aziridine (B145994) ring, are generally more potent than the corresponding mitosenes, likely due to the indoloquinone chromophores of mitosenes being more difficult to reduce. acs.org

Substituents at C7: The nature of the substituent at the 7-position significantly impacts potency. Analogues with aziridine, 2-methylaziridine, propargylamine, furfurylamine, methyl glycinate, and 3-aminopyridine at this position have demonstrated high activity. nih.gov

The development of structurally unique derivatives, such as those with condensed-ring structures, has also yielded compounds with potent activity against human tumor cell lines and in murine tumor models. nih.gov

Table 1: Examples of this compound Analogues and their Reported Activities

Analogue/DerivativeModificationReported Activity/Finding
Condensed-ring derivatives (1a, 1b, 1d, 1e) Michael addition of 1,3-dicarbonyl compounds to 6-demethyl-7,7-(ethylenedioxy)-6,7-dihydro-6-methylenemitosanes and subsequent cyclization. nih.govPotent against HeLa S3 human tumor cells and sarcoma 180 solid tumors in mice. nih.gov
Various C7-substituted analogues Alkoxide exchange on this compound or treatment of 7-hydroxymitosane with 3-substituted 1-phenyltriazenes. nih.govMany analogues were superior to mitomycin C in P388 leukemia and B16 melanoma assays in mice. nih.gov
Porfiromycin (B1679050) analogues Treatment of this compound with various amines. nih.govCertain analogues were superior to mitomycin C in potency, efficacy, and therapeutic ratio in the P-388 murine leukemia assay. nih.gov

Strategies to Overcome Drug Resistance

Drug resistance is a significant limitation to the clinical efficacy of this compound and other chemotherapeutic agents. The mechanisms of resistance to mitomycins are multifactorial and can include decreased drug activation, increased DNA repair, and enhanced drug efflux. aacrjournals.org

A primary mechanism of mitomycin activation is through bioreductive enzymes. patsnap.com Consequently, a deficiency in these enzymes can lead to drug resistance. aacrjournals.orgnih.gov Research has shown that overexpression of certain bioreductive enzymes, such as DT-diaphorase and NADPH:cytochrome c (P-450) reductase, can restore sensitivity to mitomycin C in resistant cell lines. aacrjournals.orgnih.gov This suggests that strategies aimed at modulating the activity of these enzymes could be a viable approach to overcoming resistance.

Another mechanism of resistance involves the protein MCRA, which can reoxidize the reduced, active form of mitomycin back to its inactive parent drug. nih.gov This process is dependent on oxygen. nih.gov Interestingly, resistance conferred by MCRA is observed under aerobic conditions but not under hypoxia. aacrjournals.orgnih.gov This highlights the complex interplay between the tumor microenvironment and drug resistance.

The activation of survival signaling pathways, such as the PI3K/Akt pathway, has also been implicated in mitomycin resistance. nih.govoncotarget.com Studies have shown that inhibition of phosphorylated Akt (p-Akt) can reduce resistance to mitomycin C in aggressive lung cancer cells. nih.govoncotarget.com Furthermore, mitomycin C treatment itself was found to enhance cell migration via p-Akt, an effect that could be reversed by a p-Akt inhibitor. nih.gov

Table 2: Investigated Strategies to Overcome Mitomycin Resistance

StrategyMechanism of ActionKey Findings
Overexpression of Bioreductive Enzymes Enhances the activation of mitomycin from its prodrug form to its active, DNA-cross-linking form. aacrjournals.orgnih.govOverexpression of DT-diaphorase and NADPH:cytochrome c (P-450) reductase restored sensitivity to mitomycin C in resistant cell lines. aacrjournals.orgnih.gov
Inhibition of Survival Signaling Pathways Blocks pro-survival signals that can counteract the cytotoxic effects of mitomycin.Inhibition of phosphorylated Akt (p-Akt) reduced mitomycin C resistance and drug-induced cell migration in lung cancer cells. nih.govoncotarget.com
Combination Therapies Synergistic effects with other agents can help overcome resistance mechanisms.The combination of AZT and meropenem has shown efficacy against multidrug-resistant bacteria, suggesting a potential strategy for overcoming resistance in cancer. mdpi.com

Refinement of Targeted Delivery Systems

To improve the therapeutic window of this compound, significant research has been dedicated to the development of targeted delivery systems. These systems aim to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues.

Nanoparticle-based delivery systems have emerged as a promising approach. Various nanoparticle formulations have been developed to encapsulate mitomycin C, the more clinically utilized analogue of this compound. These include:

Poly(lactic-co-glycolic) acid (PLGA) nanoparticles: These biodegradable and biocompatible nanoparticles can be stabilized with hydrophobically functionalized polyelectrolytes to create a core-shell structure for the delivery of mitomycin C. nih.gov

Molecularly imprinted magnetic nanoparticles: These nanoparticles have been developed for the controlled delivery of mitomycin C. researchgate.net

Chitosan nanoparticles: These have been investigated for the pH-sensitive and dose-responsive delivery of mitomycin C, particularly for intravesical administration in bladder cancer. scirp.org

Micellar assemblies: Micelles formed from amphiphilic block copolymers have been designed to encapsulate water-soluble drugs like mitomycin C through hydrogen bonding and π–π stacking interactions. mdpi.comnih.gov

Antibody-drug conjugates (ADCs) represent another sophisticated strategy for targeted delivery. rsc.org In this approach, a potent cytotoxic agent like a mitomycin is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. While much of the clinical development in ADCs has focused on other payloads, mitomycins have been explored as payloads in preclinical studies. rsc.orgcreative-biolabs.com For instance, ADCs containing mitomycin C have been engineered for the treatment of bacterial biofilms, demonstrating the versatility of this approach. nih.govbiorxiv.org The development of mitomycin-based ADCs for cancer therapy is an active area of research. rsc.org

Advanced Preclinical Models for Efficacy and Toxicity Prediction

The development of more predictive preclinical models is crucial for accelerating the translation of novel this compound analogues and delivery systems into the clinic. Traditional two-dimensional cell cultures and animal models often fail to fully recapitulate the complexity of human tumors.

Patient-derived xenografts (PDXs) have emerged as a valuable preclinical tool. amegroups.orgxn--9kr57xk9fjp6a.com In this model, tumor tissue from a patient is directly implanted into an immunodeficient mouse. nih.govresearchgate.net PDX models have been shown to better preserve the heterogeneity and molecular characteristics of the original tumor compared to traditional cell line-derived xenografts. amegroups.orgxn--9kr57xk9fjp6a.com This makes them a more reliable platform for evaluating the efficacy of anticancer drugs, including mitomycins. amegroups.org

Organoid models represent another significant advancement in preclinical cancer research. nih.gov These three-dimensional, in vitro culture systems are derived from patient tumors and can be grown to recapitulate the architecture and cellular diversity of the original tumor. nih.govyoutube.com Bladder cancer organoids, for example, have been shown to be concordant with the histopathology and molecular profiles of the parental tumors and can be used for drug response screening. nih.gov The use of organoid models to test the efficacy of this compound and its analogues could provide valuable insights into patient-specific responses. nih.govresearchgate.net

Integration with Emerging Therapeutic Modalities

The future of cancer therapy likely lies in the rational combination of different treatment modalities. The integration of this compound, or its improved analogues, with emerging therapies such as immunotherapy is an area of considerable interest.

While direct clinical trial data on the combination of this compound with immunotherapy is limited, the known mechanisms of action of mitomycins suggest potential synergies. The DNA damage induced by this compound can lead to the release of tumor-associated antigens, which may enhance the recognition of cancer cells by the immune system. This could potentially increase the efficacy of immune checkpoint inhibitors. Clinical trials are currently underway to investigate the combination of mitomycin C with immunotherapy agents like pembrolizumab for the treatment of bladder cancer. cancer.gov

Furthermore, the development of novel drug formulations, such as UGN-102, a mitomycin-containing reverse thermal gel for the treatment of bladder cancer, highlights the ongoing innovation in the application of mitomycins. openpr.comopenpr.com Such sustained-release formulations could potentially be combined with other local or systemic therapies to improve outcomes.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying the DNA cross-linking mechanism of Mitomycin A?

  • Methodological Answer : Use in vitro DNA-binding assays (e.g., agarose gel electrophoresis to detect interstrand cross-links) combined with UV-vis spectroscopy to quantify adduct formation. For cellular studies, employ human cancer cell lines (e.g., HeLa or MCF-7) treated with this compound, followed by comet assays to measure DNA damage . Preclinical toxicity assessments should include rodent models to evaluate bone marrow suppression and gastrointestinal toxicity, as these are critical endpoints for alkylating agents .

Q. How can researchers standardize dose-response relationships for this compound in cytotoxicity assays?

  • Methodological Answer : Conduct dose-ranging studies using logarithmic concentrations (e.g., 0.1–100 µM) over 24–72 hours. Measure viability via ATP-based luminescence assays (e.g., CellTiter-Glo) and normalize results to untreated controls. Include positive controls (e.g., cisplatin) to validate assay sensitivity. Replicate experiments across multiple cell lines to account for tissue-specific variability .

Q. What analytical techniques are essential for characterizing this compound’s stability in experimental buffers?

  • Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV detection at 360 nm (λmax for mitomycins) to monitor degradation under physiological conditions (pH 7.4, 37°C). Use mass spectrometry (LC-MS/MS) to identify breakdown products. Stability studies should report half-life and storage recommendations (e.g., −80°C in amber vials) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy in hypoxic vs. normoxic tumor microenvironments?

  • Methodological Answer : Design experiments comparing hypoxia-inducible factor (HIF-1α) activity under controlled oxygen levels (e.g., 1% O₂ for hypoxia). Use transcriptomic profiling (RNA-seq) to identify hypoxia-responsive genes affected by this compound. Reconcile discrepancies by validating results across multiple models (e.g., 3D spheroids, patient-derived xenografts) and applying meta-analysis frameworks to aggregate published data .

Q. What strategies optimize this compound’s selective targeting of cancer stem cells (CSCs) in heterogeneous tumors?

  • Methodological Answer : Isolate CSCs via surface markers (e.g., CD44⁺/CD24⁻ in breast cancer) and treat with this compound in combination with CSC pathway inhibitors (e.g., Wnt/β-catenin or Notch inhibitors). Assess clonogenic survival and sphere-forming assays. Use single-cell RNA sequencing to map transcriptional changes and identify resistance mechanisms .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve this compound dosing regimens in preclinical studies?

  • Methodological Answer : Collect serial plasma/tissue samples after intraperitoneal or intravenous administration. Quantify this compound levels via LC-MS/MS and fit data to a two-compartment model using nonlinear mixed-effects software (e.g., NONMEM). Corrogate exposure metrics (AUC, Cmax) with toxicity (e.g., leukopenia) and efficacy (tumor regression) to define therapeutic windows .

Q. What statistical approaches resolve variability in this compound’s mutagenicity data across different assay systems?

  • Methodological Answer : Apply Bayesian hierarchical models to integrate data from Ames tests, micronucleus assays, and chromosomal aberration studies. Report effect sizes with 95% confidence intervals instead of relying solely on p-values. Use sensitivity analyses to weigh studies by sample size and methodological rigor (e.g., OECD compliance) .

Methodological Considerations for Data Reporting

  • Reproducibility : Follow CONSORT or ARRIVE guidelines for in vivo studies, detailing randomization, blinding, and exclusion criteria .
  • Data Contradictions : Use funnel plots to assess publication bias in meta-analyses and perform subgroup analyses by cell type, dose, or exposure duration .
  • Ethical Compliance : For studies involving human-derived samples, document IRB approval and informed consent processes, aligning with Declaration of Helsinki principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.